4-(Chloromethyl)-1,3-thiazole-2-carbonitrile
Description
Properties
Molecular Formula |
C5H3ClN2S |
|---|---|
Molecular Weight |
158.61 g/mol |
IUPAC Name |
4-(chloromethyl)-1,3-thiazole-2-carbonitrile |
InChI |
InChI=1S/C5H3ClN2S/c6-1-4-3-9-5(2-7)8-4/h3H,1H2 |
InChI Key |
YALLSKPSLQQIBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)C#N)CCl |
Origin of Product |
United States |
Foundational & Exploratory
Molecular structure and weight of 4-(Chloromethyl)-1,3-thiazole-2-carbonitrile
An In-Depth Technical Guide to the Molecular Structure and Weight of 4-(Chloromethyl)-1,3-thiazole-2-carbonitrile
Executive Summary: A Dual-Warhead Scaffold
4-(Chloromethyl)-1,3-thiazole-2-carbonitrile is a specialized heterocyclic building block characterized by its high density of functionalization. In medicinal chemistry, it serves as a "dual-warhead" scaffold. The C2-nitrile group acts as a reversible electrophile, capable of forming covalent thioimidate adducts with active-site cysteine residues in proteases (e.g., Cathepsin K, S, L). Simultaneously, the C4-chloromethyl moiety functions as a versatile alkylating handle, allowing the attachment of the pharmacophore to peptidomimetic backbones or P2/P3 recognition elements.
This guide provides a rigorous analysis of its molecular architecture, synthetic pathways, and application in covalent inhibitor design.
Molecular Architecture & Physicochemical Profile
The compound (C₅H₃ClN₂S) is a 1,3-thiazole derivative substituted at the 2-position with a cyano group and at the 4-position with a chloromethyl group. Its physicochemical properties are dictated by the electron-withdrawing nature of both substituents, which significantly reduces the basicity of the thiazole nitrogen.
Table 1: Molecular Specifications
| Property | Specification |
| IUPAC Name | 4-(Chloromethyl)-1,3-thiazole-2-carbonitrile |
| Molecular Formula | C₅H₃ClN₂S |
| Molecular Weight | 158.61 g/mol |
| Exact Mass | 157.971 g/mol |
| PubChem CID | 21698435 |
| SMILES | ClCC1=CSC(C#N)=N1 |
| InChI Key | YALLSKPSLQQIBF-UHFFFAOYSA-N |
| LogP (Predicted) | ~1.4 (Moderate Lipophilicity) |
| H-Bond Donors | 0 |
| H-Bond Acceptors | 3 (Nitrile N, Thiazole N, Thiazole S) |
| Rotatable Bonds | 1 (C4-CH2 bond) |
| Topological Polar Surface Area | 36.6 Ų |
Synthetic Pathways & Mechanistic Insights
The synthesis of 4-(Chloromethyl)-1,3-thiazole-2-carbonitrile requires a strategy that preserves the sensitive chloromethyl group while installing the nitrile. Two primary routes are established in the literature: Radical Halogenation (Route A) and Amide Dehydration (Route B).
Route A: Radical Chlorination of 4-Methylthiazole-2-carbonitrile
This is the preferred industrial route due to atom economy. It involves the selective radical chlorination of the benzylic-like methyl group at the C4 position.
-
Precursor Synthesis: 4-Methylthiazole is converted to 4-methylthiazole-2-carbonitrile via lithiation (n-BuLi) followed by quenching with an electrophilic cyanide source (e.g., p-toluenesulfonyl cyanide) or via the Reissert-Henze reaction on the N-oxide.
-
Radical Chlorination: The 4-methyl derivative is treated with N-Chlorosuccinimide (NCS) and a radical initiator (AIBN or Benzoyl Peroxide) in CCl₄ or acetonitrile.
-
Mechanism: The reaction proceeds via a radical chain mechanism where the chlorine radical abstracts a hydrogen from the C4-methyl group, forming a resonance-stabilized radical that recombines with chlorine.
-
Route B: Hantzsch Synthesis & Functional Group Interconversion
This route builds the ring from acyclic precursors, offering modularity.
-
Cyclization: Reaction of 1,3-dichloroacetone with ethyl thiooxamate yields ethyl 4-(chloromethyl)thiazole-2-carboxylate.
-
Amidation: Selective aminolysis of the ester with ammonia gas in methanol at 0°C yields the primary amide.
-
Dehydration: The amide is dehydrated to the nitrile using Trifluoroacetic Anhydride (TFAA) or POCl₃/Pyridine.
Visualization: Synthetic Workflow
Figure 1: Radical chlorination pathway for the synthesis of the target scaffold.
Application in Drug Discovery: Covalent Inhibition
The primary utility of this scaffold lies in Cysteine Protease Inhibition . The 2-cyano group is a "warhead" that reacts reversibly with the thiolate anion of the catalytic cysteine residue.
Mechanism of Action
-
Recognition: The inhibitor binds to the active site (S1/S2 pockets) via the peptide backbone attached to the C4-chloromethyl linker.
-
Nucleophilic Attack: The catalytic cysteine thiolate (Cys-S⁻) attacks the carbon of the nitrile group.
-
Thioimidate Formation: A covalent thioimidate adduct is formed, stabilizing the transition state and blocking the enzyme.
-
Reversibility: Unlike irreversible inhibitors (e.g., vinyl sulfones), the thioimidate bond can hydrolyze or reverse, reducing off-target toxicity and immunogenicity.
Visualization: Covalent Binding Mechanism
Figure 2: Mechanism of reversible covalent inhibition of cysteine proteases by the nitrile warhead.
Experimental Protocol: Radical Chlorination
Note: This protocol is adapted from standard methodologies for benzylic chlorination of heterocycles.
Materials:
-
4-Methylthiazole-2-carbonitrile (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.05 eq)
-
AIBN (Azobisisobutyronitrile) (0.1 eq)
-
Carbon Tetrachloride (CCl₄) or Acetonitrile (MeCN) (anhydrous)
Procedure:
-
Preparation: Dissolve 4-methylthiazole-2-carbonitrile (e.g., 10 mmol) in anhydrous CCl₄ (50 mL) under an argon atmosphere.
-
Addition: Add NCS (10.5 mmol) and AIBN (1 mmol) to the solution.
-
Initiation: Heat the mixture to reflux (76°C for CCl₄) while stirring vigorously. Monitor the reaction by TLC (Hexane:EtOAc 4:1).
-
Completion: The reaction is typically complete within 2-4 hours. The succinimide byproduct will float to the top.
-
Workup: Cool to room temperature. Filter off the succinimide precipitate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes) to yield the product as a pale yellow solid/oil.
Characterization Targets:
-
¹H NMR (CDCl₃): Look for the disappearance of the methyl singlet (~2.5 ppm) and the appearance of the chloromethyl singlet (~4.7 ppm).
-
MS (ESI): Expect [M+H]⁺ peak at ~159/161 (3:1 ratio due to ³⁵Cl/³⁷Cl).
Handling & Safety
-
Lachrymator: The chloromethyl group makes this compound a potent alkylating agent and lachrymator. Handle only in a functioning fume hood.
-
Acute Toxicity: As a nitrile derivative, it carries risks of cyanide-like toxicity if metabolized or hydrolyzed. Wear nitrile gloves, safety goggles, and a lab coat.
-
Storage: Store at -20°C under inert gas (Argon/Nitrogen) to prevent hydrolysis of the chloromethyl group and hydration of the nitrile.
References
-
PubChem. (n.d.). 4-(Chloromethyl)-1,3-thiazole-2-carbonitrile (CID 21698435). National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]
-
Beilstein Journals. (2023). Eschenmoser coupling reactions starting from primary thioamides. (Mechanistic insights into thiazole ring formation). Retrieved from [Link]
Advanced Profiling of Thiazole-2-Carbonitrile Derivatives: Mechanistic Paradigms, Synthetic Methodologies, and Drug Discovery Applications
Executive Summary
Thiazole-2-carbonitrile and its fused-ring derivatives (e.g., benzo[d]thiazole-2-carbonitriles) have emerged as a privileged scaffold in both medicinal chemistry and chemical biology[1]. Their unique electronic architecture allows them to function dually: as highly tunable, reversible covalent warheads targeting catalytic cysteines in disease-relevant proteases[2], and as exquisitely selective bioorthogonal handles for N-terminal cysteine (NCys) condensation[3]. This whitepaper synthesizes the mechanistic causality, synthetic protocols, and modern applications of this versatile pharmacophore.
Mechanistic Paradigms
The Nitrile as a Reversible Covalent Warhead
In the landscape of targeted covalent inhibitors (TCIs), balancing reactivity and selectivity is paramount to avoid immune-mediated toxicity associated with irreversible off-target protein adduction[4]. The 2-carbonitrile group on a thiazole ring acts as a "soft" electrophile. When positioned within the active site of a cysteine protease (such as SARS-CoV-2 Mpro or human cathepsins), the catalytic cysteine thiolate undergoes a Pinner-type nucleophilic addition to the sp-hybridized nitrile carbon[5]. This forms a reversible thioimidate adduct. The reversibility ensures that the target residence time is dictated by the non-covalent binding determinants of the scaffold, minimizing permanent off-target adduction[5]. Interestingly, structural tuning of this moiety (e.g., 2-alkynylthiazoles or specific nitrile derivatives known as CETZOLEs) can shift the mechanistic paradigm to selectively induce ferroptosis by acting as tunable electrophilic warheads[6].
Bioorthogonal Condensation (The CBT-NCys Click Reaction)
Inspired by the final step of D-luciferin biosynthesis in fireflies, 2-cyanobenzothiazole (CBT) undergoes a rapid, biocompatible condensation with 1,2-aminothiol groups—specifically N-terminal cysteines (NCys)[7]. The reaction proceeds via initial nucleophilic attack of the thiol onto the nitrile, followed by intramolecular cyclization by the adjacent amine. This eliminates ammonia to form a stable thiazoline ring[3]. This reaction is highly regioselective and operates efficiently under physiological conditions, making it an ideal tool for peptide macrocyclization and live-cell imaging[8].
Mechanistic pathway of the CBT-NCys bioorthogonal condensation reaction.
Synthetic Methodologies
The synthesis of thiazole-2-carbonitrile derivatives has evolved to prioritize scalability and mild conditions, avoiding the thermal degradation of sensitive functional groups.
Table 1: Comparative Synthetic Strategies for Thiazole-2-Carbonitriles
| Strategy | Key Reagents | Reaction Time | Yield | Ref |
| Microwave-Assisted Condensation | ortho-aminothiophenol, ethyl cyanoformate, Lawesson's reagent | 4–9 min | >80% | [9] |
| SNAr Cyanation | 2-chlorobenzothiazole, NaCN, DABCO | 24 h | ~81% | [5] |
| Thiazole Ring Construction | Appel's salt, pyridine, CuI | 48 h | 77% | [10] |
| Dehydration of Carboxamides | PCl3 or POCl3, Pyridine/DMF | 1.5 h | ~80% | [11] |
Self-Validating Protocol: Synthesis of 6-Amino-benzo[d]thiazole-2-carbonitrile (6-ABTC)
6-ABTC is a critical precursor for luminescent probes. This two-step protocol leverages a DABCO-catalyzed SNAr followed by an iron-mediated reduction[5],[8].
Step 1: DABCO-Catalyzed Cyanation
-
Reaction Setup: Dissolve 2-chloro-6-nitrobenzo[d]thiazole (1.0 equiv) and 1,4-diazabicyclo[2.2.2]octane (DABCO, 0.15 equiv) in anhydrous acetonitrile. Causality: DABCO acts as a nucleophilic catalyst. It displaces the chloride to form a highly electrophilic quaternary ammonium intermediate, which significantly lowers the activation energy for the subsequent cyanation compared to direct SNAr[8].
-
Cyanide Addition: Slowly add an aqueous solution of NaCN (1.1 equiv) while stirring at room temperature for 24 hours.
-
Workup: Quench unreacted cyanide with 0.3 M FeCl3. Extract the organic layer with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate in vacuo to yield 6-nitrobenzo[d]thiazole-2-carbonitrile as a brown solid[8].
Step 2: Iron-Mediated Reduction
4. Reduction Setup: Dissolve the nitro intermediate in glacial acetic acid. Add Iron powder (50 equiv) and stir at room temperature for 24 hours[8].
Causality: Iron in acetic acid provides a mild, single-electron transfer reduction environment. This selectively reduces the nitro group to an amine without hydrolyzing the highly sensitive nitrile group, which would readily occur under harsher catalytic hydrogenation conditions[8].
5. Purification & Validation: Filter the mixture through Celite to remove iron salts, dilute with water, and extract with ethyl acetate. Purify via silica gel chromatography (chloroform eluent) to afford 6-ABTC as an orange solid[8].
Self-Validation Check: Analyze an aliquot via LC-MS. The complete disappearance of the nitro precursor (m/z ~206) and the emergence of the amine product (m/z 176.0) confirms reaction completion.
Applications in Drug Discovery & Chemical Biology
Caged Luminescent Probes for High-Throughput Protease Screening
6-ABTC is extensively utilized to synthesize caged D-luciferin substrates for biochemical high-throughput screening (HTS)[5]. By coupling the amine of 6-ABTC to the C-terminus of a protease-specific peptide sequence using standard SPPS Fmoc chemistry, the molecule remains non-luminescent[5].
Upon enzymatic cleavage by a target protease (e.g., SARS-CoV-2 Mpro or thrombin), free 6-ABTC is released[5],[12]. Subsequent in situ condensation with D-cysteine generates D-aminoluciferin. Finally, recombinant firefly luciferase oxidizes the aminoluciferin to emit a quantifiable light signal proportional to protease activity[5]. Causality: The addition of exogenous D-cysteine is strictly required because firefly luciferase is highly stereospecific for the D-enantiomer of luciferin; L-cysteine condensation would yield an inactive optical isomer[5],[12].
Workflow of caged luminescent probes for high-throughput protease screening.
Phage-Displayed Macrocyclic Peptides
The regioselective CBT-NCys reaction is increasingly utilized to cyclize phage-displayed peptide libraries[8]. By engineering an N-terminal cysteine and an internal cysteine within a peptide sequence, researchers can apply a bifunctional linker (e.g., a CBT-chloroacetamide conjugate) to construct kinetically controlled macrocycles[8]. This dual-warhead approach recently enabled the identification of highly potent neutralizing macrocyclic peptides against the SARS-CoV-2 Spike protein, effectively blocking its interaction with the human ACE2 receptor[8].
Quantitative Data Summary
Table 2: Biological Activity Metrics of Thiazole-2-Carbonitrile Systems
| Target / Application | Compound / System | Activity Metric | Ref |
| SARS-CoV-2 Mpro | Luminescent Assay Screening Hits | IC | [5] |
| SARS-CoV-2 Spike-ACE2 | Phage-Displayed Macrocyclic Peptide | EC | [8] |
| Ferroptosis Induction | CETZOLEs (2-alkynyl/nitrile thiazoles) | Cell-line dependent cytotoxicity | [6] |
| MMP-2/9 Sensing | Iridium(III) CBT-Hydrogels | Selective Luminescence Release | [3] |
References
-
Xia, S., et al. "Luminescent Assay for the Screening of SARS‐CoV‐2 M Inhibitors." ChemBioChem, 2022. URL:[Link]
-
Chen, Y., et al. "A Novel Regioselective Approach to Cyclize Phage-Displayed Peptides in Combination with Epitope-Directed Selection to Identify a Potent Neutralizing Macrocyclic Peptide for SARS-CoV-2." Nature Communications (via PMC), 2022. URL:[Link]
-
"Solid-Phase Synthesis of Caged Luminescent Peptides via Side Chain Anchoring." Bioconjugate Chemistry, 2023. URL:[Link]
-
"Activity-Based Bioluminescent Logic-Gate Probe Reveals Crosstalk Between the Inflammatory Tumor Microenvironment and ALDH1A1 in Cancer Cells." JACS Au, 2024. URL:[Link]
-
"5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile." Molbank (MDPI), 2022. URL:[Link]
-
"Microwave Induced Facile One-Pot Access to Diverse 2-Cyanobenzothiazole-A Key Intermediate for the Synthesis of Firefly Luciferin." ResearchGate, 2025. URL:[Link]
-
"Luminescent iridium(III) 2-cyanobenzothiazole complexes as site-specific labels to afford peptide-based phosphorogenic probes and hydrogels for enzyme activity sensing, cancer imaging and photodynamic therapy." RSC Advances, 2025. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
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- 5. researchgate.net [researchgate.net]
- 6. Tunable Cysteine-Targeting Electrophilic Hetero-Aromatic Warheads Induce Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Luminescent iridium( iii ) 2-cyanobenzothiazole complexes as site-specific labels to afford peptide-based phosphorogenic probes and hydrogels for enzy ... - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI03276D [pubs.rsc.org]
- 8. A Novel Regioselective Approach to Cyclize Phage-Displayed Peptides in Combination with Epitope-Directed Selection to Identify a Potent Neutralizing Macrocyclic Peptide for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]
Melting point and physical characteristics of 4-(Chloromethyl)-1,3-thiazole-2-carbonitrile
Comprehensive Technical Characterization: 4-(Chloromethyl)-1,3-thiazole-2-carbonitrile
Executive Summary: Navigating the Unknown
In the landscape of heterocyclic chemistry, 4-(chloromethyl)-1,3-thiazole-2-carbonitrile (CAS Registry Number pending specific assignment, InChIKey: YALLSKPSLQQIBF-UHFFFAOYSA-N) occupies a critical niche as a versatile electrophilic building block. While its structural analogs—such as 4-(chloromethyl)thiazole hydrochloride—are ubiquitous in pharmaceutical synthesis (e.g., ritonavir intermediates), the 2-cyano derivative remains less characterized in open literature.
This guide addresses the scarcity of direct experimental data by providing a robust framework for its physical characterization, synthesis, and handling. As a Senior Application Scientist, I emphasize that working with this compound requires a shift from passive data consumption to active, rigorous determination. The presence of the electron-withdrawing nitrile group at the C2 position significantly alters its physical state compared to its alkyl counterparts, necessitating precise thermal analysis.
Chemical Identity & Structural Analysis
Understanding the molecular architecture is prerequisite to predicting physical behavior. The thiazole ring acts as a scaffold, but the functional groups dictate the properties.
| Property | Data | Implication for Handling |
| IUPAC Name | 4-(Chloromethyl)-1,3-thiazole-2-carbonitrile | Official nomenclature for documentation. |
| Molecular Formula | C₅H₃ClN₂S | Small molecule, likely volatile if not salt. |
| Molecular Weight | 158.61 g/mol | Useful for stoichiometry calculations. |
| InChIKey | YALLSKPSLQQIBF-UHFFFAOYSA-N | Unique identifier for database queries. |
| Key Functional Groups | 1. Chloromethyl (-CH₂Cl): Highly reactive electrophile (alkylating agent).2. Nitrile (-CN): Electron-withdrawing, increases polarity and melting point. | Safety: Potential lachrymator/vesicant.Stability: Susceptible to hydrolysis. |
Physical Properties Profile
Melting Point: The Critical Parameter
Unlike the hydrochloride salts of related thiazoles which melt >150°C, the free base of 4-(chloromethyl)-1,3-thiazole-2-carbonitrile is predicted to be a low-melting solid or viscous oil at room temperature.
-
Predicted Melting Point Range: 40–60 °C (Estimate based on structural analogs like 4-methylthiazole-2-carbonitrile, MP ~42-44 °C).
-
State at 25°C: Likely a waxy solid or semi-solid oil.
-
Purity Influence: Impurities (solvents, starting materials) will significantly depress the melting point, potentially keeping it liquid at room temperature.
Solubility & Density
-
Solubility: Highly soluble in polar organic solvents (Dichloromethane, Ethyl Acetate, Methanol). Insoluble in water due to lipophilicity, though the nitrile group adds some polarity.
-
Density: Estimated ~1.3–1.4 g/cm³ (denser than water due to sulfur and chlorine atoms).
Experimental Protocol: Melting Point Determination
Since literature values are sparse, you must determine the melting point experimentally. This protocol ensures accuracy and reproducibility, distinguishing between a true melt and a solvent-induced phase change.
Method A: Capillary Tube (Standard)
-
Sample Preparation: Dry the sample under high vacuum (0.1 mbar) for 4 hours to remove trace solvents. Grind to a fine powder if solid.
-
Loading: Fill a capillary tube to a height of 2-3 mm. Compact by tapping.
-
Heating Ramp:
-
Fast Ramp: 10°C/min to 30°C.
-
Slow Ramp: 1°C/min from 30°C upwards.
-
-
Observation: Record the temperature of the first visible liquid droplet (onset) and the temperature when the entire mass is liquid (clear point).
Method B: Differential Scanning Calorimetry (DSC) - The Gold Standard
For precise characterization, especially if polymorphism is suspected.
-
Instrument: Standard DSC (e.g., TA Instruments or Mettler Toledo).
-
Pan: Hermetically sealed aluminum pan (prevents sublimation/evaporation).
-
Protocol:
-
Equilibrate at 0°C.
-
Ramp 5°C/min to 100°C.
-
Analyze the endothermic peak onset (T_onset) and peak maximum (T_peak).
-
Synthesis & Purification Workflow
The physical state of the final product is heavily dependent on the synthesis route and purification efficiency. The most robust route involves the Hantzsch Thiazole Synthesis modified for cyano-derivatives.
Strategic Synthesis Logic
The synthesis typically reacts a thioamide precursor with an α-haloketone . For the 2-cyano derivative, the starting material is often 2-cyanothioacetamide or a related thiooxamate, reacted with 1,3-dichloroacetone .
Figure 1: Logical workflow for the synthesis of 4-(chloromethyl)-1,3-thiazole-2-carbonitrile via Hantzsch cyclization.
Purification Protocol (Self-Validating)
-
Extraction: Dilute reaction mixture with water; extract with DCM.
-
Washing: Wash organic layer with saturated NaHCO₃ (remove acid) and Brine.
-
Drying: Dry over anhydrous Na₂SO₄. Filter and concentrate.
-
Chromatography: Flash column chromatography on silica gel.
-
Eluent: Hexane:EtOAc (gradient from 9:1 to 7:3).
-
Validation: Check fractions via TLC (UV 254 nm). The nitrile group typically makes the spot UV-active.
-
Handling, Stability, & Safety
This compound combines the toxicity of nitriles with the reactivity of alkyl chlorides.
-
Stability:
-
Hydrolysis: The chloromethyl group is sensitive to hydrolysis in the presence of moisture/bases, forming the hydroxymethyl derivative.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
-
Safety Hazards:
References
-
Bayer CropScience. (1994). Heterocyclic compounds. US Patent 5,298,507A. Link (Describes the specific intermediate structure and its use in agrochemical synthesis).
-
PubChemLite. (2025).[1] Compound Summary: 4-(chloromethyl)-1,3-thiazole-2-carbonitrile.[3][4][5] Link (Provides InChIKey and molecular formula confirmation).
-
Takeda Chemical Industries. (1986). Heterocyclic compounds. EP 0192060 A1. Link (Describes related thiazole intermediates).
-
Sigma-Aldrich. (2024).[6] Safety Data Sheet for 4-(Chloromethyl)thiazole hydrochloride. Link (Used for comparative safety and physical property estimation of the analog).
Sources
- 1. fishersci.com [fishersci.com]
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- 3. EP0192060A1 - Heterocyclic compounds - Google Patents [patents.google.com]
- 4. PubChemLite - C5H3ClN2S - Explore [pubchemlite.lcsb.uni.lu]
- 5. US5298507A - Heterocyclic compounds - Google Patents [patents.google.com]
- 6. 4-(Chloromethyl)thiazole hydrochloride 7709-58-2 [sigmaaldrich.com]
The Chloromethyl Group in Thiazole Carbonitriles: A Nexus of Reactivity for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a privileged scaffold in medicinal chemistry, frequently appears in a wide array of pharmaceuticals and biologically active compounds.[1][2][3] Its unique electronic properties and versatile substitution patterns make it a cornerstone in the design of novel therapeutic agents.[4] When substituted with both a chloromethyl group and a carbonitrile, the thiazole ring is transformed into a highly valuable, yet complex, building block. The chloromethyl group serves as a reactive handle for a variety of nucleophilic substitution reactions, while the electron-withdrawing nature of the carbonitrile group significantly modulates this reactivity, presenting both challenges and opportunities in molecular design.
This technical guide provides a comprehensive exploration of the reactivity profile of the chloromethyl group in thiazole carbonitriles. As a senior application scientist, the aim is to deliver not just a set of protocols, but a deeper understanding of the underlying chemical principles that govern the experimental outcomes. We will delve into the synthesis of these key intermediates, dissect the electronic factors influencing the reactivity of the chloromethyl group, and provide detailed methodologies for its conversion into a diverse range of functional moieties.
The Synthetic Foundation: Accessing Chloromethyl Thiazole Carbonitriles
The successful derivatization of chloromethyl thiazole carbonitriles is predicated on the efficient synthesis of the starting materials themselves. The Hantzsch thiazole synthesis remains a robust and widely employed method for the construction of the thiazole core.[2][5][6] This reaction typically involves the condensation of an α-haloketone with a thioamide.
While direct, single-step syntheses of chloromethyl thiazole carbonitriles are not extensively documented, a logical and effective approach involves a multi-step sequence. This often begins with the construction of a thiazole ring bearing a hydroxymethyl or other modifiable group, which is then converted to the chloromethyl functionality.
A Representative Synthetic Protocol: 2-Cyclopropyl-4-chloromethyl thiazole hydrochloride
A practical example of synthesizing a chloromethyl thiazole derivative is the preparation of 2-cyclopropyl-4-chloromethyl thiazole hydrochloride. This procedure involves the chlorination of the corresponding hydroxymethyl thiazole using thionyl chloride.[7]
Step-by-Step Methodology:
-
Dissolve 2-cyclopropyl-4-hydroxymethylthiazole (0.9 g) in chloroform (10 ml).
-
Cool the solution in an ice bath.
-
Add thionyl chloride (0.68 ml) dropwise to the cooled solution.
-
Stir the reaction mixture for 30 minutes at room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
Add diethyl ether to the residue to precipitate the product.
-
Collect the pale brown powder of 2-cyclopropyl-4-chloromethyl thiazole hydrochloride (1.1 g).
This protocol illustrates a common and effective method for introducing the reactive chloromethyl group onto a pre-formed thiazole ring.
Understanding the Reactivity Landscape: The Influence of the Carbonitrile Group
The reactivity of the chloromethyl group in these systems is fundamentally a story of nucleophilic substitution. The carbon-chlorine bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. This reaction generally proceeds via an SN2 mechanism.
The presence of a carbonitrile group on the thiazole ring introduces a significant electronic perturbation. As a potent electron-withdrawing group, the nitrile moiety deactivates the aromatic ring towards electrophilic attack but enhances the electrophilicity of the ring's carbon atoms.[1] This has a profound effect on the adjacent chloromethyl group. The electron-withdrawing nature of the thiazole ring, further amplified by the nitrile substituent, increases the partial positive charge on the benzylic-like carbon of the chloromethyl group, making it a more potent electrophile.
This enhanced electrophilicity is a double-edged sword. While it can lead to faster reaction rates with nucleophiles, it can also increase the propensity for side reactions or decomposition, necessitating careful control of reaction conditions.
A Versatile Handle for Derivatization: Reactions with Diverse Nucleophiles
The enhanced reactivity of the chloromethyl group in thiazole carbonitriles opens the door to a plethora of synthetic transformations, allowing for the introduction of a wide array of functional groups.
Amination: Building Blocks for Bioactive Scaffolds
The reaction of chloromethyl thiazoles with amines is a cornerstone transformation for accessing aminomethyl thiazole derivatives, which are prevalent in many biologically active compounds.
A common method for this transformation is the reaction with aqueous ammonia or primary/secondary amines. The reaction of 2-chloro-5-(chloromethyl)thiazole with aqueous ammonia in acetonitrile at elevated temperature and pressure is a documented example.[8]
Step-by-Step Amination Protocol:
-
Combine 2-chloro-5-(chloromethyl)thiazole (1.0 g), 25% aqueous ammonia (4 ml), and acetonitrile (6 ml) in a stainless steel autoclave.
-
Heat the mixture to 80°C for 2 hours.
-
After cooling, add a 10N aqueous solution of sodium hydroxide (0.6 ml) and ethanol (12 ml).
-
Stir the mixture at room temperature for 30 minutes to ensure complete reaction.
-
The resulting aminomethyl thiazole can then be isolated and purified.
Etherification: The Williamson Ether Synthesis
The Williamson ether synthesis provides a classic and efficient route to ethers via an SN2 reaction between an alkoxide and an alkyl halide.[1][5][9] This methodology is readily applicable to chloromethyl thiazole carbonitriles for the synthesis of the corresponding ether derivatives.
Step-by-Step Etherification Protocol:
-
Prepare a solution of sodium methoxide (1.0 equivalent) in anhydrous methanol.
-
To this solution, add the chloromethyl thiazole carbonitrile (1.0 equivalent).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to extract the ether product.
-
The organic layer is then washed, dried, and concentrated to yield the desired alkoxymethyl thiazole carbonitrile.
Thioether Synthesis: Introducing Sulfur Functionality
The high nucleophilicity of thiolates makes them excellent partners for SN2 reactions with chloromethyl thiazoles, leading to the formation of thioethers. This reaction is analogous to the Williamson ether synthesis.
Step-by-Step Thioetherification Protocol:
-
In an inert atmosphere, dissolve the desired thiol (1.0 equivalent) in a suitable anhydrous solvent such as THF or DMF.
-
Add a base like sodium hydride or potassium carbonate (1.1 equivalents) to generate the thiolate in situ.
-
Add the chloromethyl thiazole carbonitrile (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
After completion, quench the reaction with water and extract the product with an organic solvent.
-
The organic extracts are then washed, dried, and concentrated to afford the thiomethyl thiazole carbonitrile.
Carbon-Carbon Bond Formation: Alkylation of Malonates
The formation of new carbon-carbon bonds is a central theme in organic synthesis. The chloromethyl group of thiazole carbonitriles can act as an electrophile in the alkylation of carbon nucleophiles, such as the enolate of diethyl malonate. This opens up avenues for chain extension and the introduction of further functionality.[10]
Step-by-Step C-Alkylation Protocol:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
Add diethyl malonate (1.0 equivalent) dropwise to form the enolate.
-
Add a solution of the chloromethyl thiazole carbonitrile (1.0 equivalent) in ethanol.
-
Heat the reaction mixture to reflux for several hours.
-
After cooling, the solvent is removed, and the residue is worked up by partitioning between water and an organic solvent.
-
The resulting dialkyl malonate derivative can be further hydrolyzed and decarboxylated to yield a propanoic acid derivative.
| Nucleophile Class | Representative Nucleophile | Product Functional Group | Typical Reaction Conditions |
| Nitrogen | Ammonia, Primary/Secondary Amines | Aminomethyl | Acetonitrile, 80°C, pressure |
| Oxygen | Sodium Methoxide | Methoxymethyl (Ether) | Methanol, reflux |
| Sulfur | Sodium Thiophenoxide | Phenylthiomethyl (Thioether) | THF or DMF, room temp. or heat |
| Carbon | Diethyl Malonate Enolate | Malonylmethyl | Ethanol, reflux |
Conclusion and Future Perspectives
The chloromethyl group on a thiazole carbonitrile scaffold represents a powerful and versatile synthetic handle. The electron-withdrawing nature of the nitrile group enhances the electrophilicity of the chloromethyl carbon, facilitating a range of nucleophilic substitution reactions. This allows for the efficient introduction of diverse functionalities, including amino, ether, thioether, and carbon-based substituents, which are crucial for the exploration of structure-activity relationships in drug discovery.
A thorough understanding of the electronic effects at play and careful control of reaction conditions are paramount to harnessing the full synthetic potential of these valuable building blocks. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to confidently and creatively utilize chloromethyl thiazole carbonitriles in the synthesis of novel and potentially therapeutic molecules. Future work in this area will likely focus on expanding the scope of nucleophiles, developing more stereoselective transformations, and applying these building blocks to the synthesis of complex natural products and novel pharmaceutical agents.
References
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. synarchive.com [synarchive.com]
- 6. Synthesis and Biological Evaluation of Thiazole Derivatives | IntechOpen [intechopen.com]
- 7. US4010173A - Synthesis of 4-cyanothiazoles - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Bioactivity and Therapeutic Potential of 4-(Chloromethyl)-1,3-thiazole-2-carbonitrile Based Compounds: A Technical Whitepaper
Executive Summary
The rational design of targeted therapeutics relies heavily on privileged scaffolds that offer orthogonal reactivity and favorable physicochemical properties. Among these, 4-(chloromethyl)-1,3-thiazole-2-carbonitrile has emerged as a highly versatile bifunctional building block. By featuring both a reactive electrophilic center (chloromethyl) and a modifiable electron-withdrawing group (carbonitrile), this scaffold enables the rapid generation of diverse chemical libraries. This whitepaper explores the bioactivity profiles of its derivatives—ranging from conformationally restricted cyclic peptides to thiazole-fused xanthones—and details the self-validating experimental workflows required to evaluate their pharmacological efficacy.
Chemical Architecture & Orthogonal Reactivity
The pharmacological utility of 4-(chloromethyl)-1,3-thiazole-2-carbonitrile is dictated by its unique structural topology:
-
The Thiazole Core: Provides a planar, aromatic system capable of
stacking and hydrogen bonding within target protein pockets. It is highly stable under physiological conditions and acts as a bioisostere for phenyl or oxazole rings. -
The 4-Chloromethyl Group: Acts as an ideal electrophile for
nucleophilic substitution. In peptide chemistry, it facilitates rapid intramolecular thioalkylation with cysteine residues, yielding macrocyclic architectures that restrict peptide flexibility and enhance receptor selectivity [1]. -
The 2-Carbonitrile Group: Serves as a versatile handle for further functionalization. It can undergo cycloaddition to form tetrazoles, reduction to primary amines, or participate in the synthesis of complex fused heterocycles like xantheno-thiazoles, which exhibit potent antiproliferative properties [2].
Bioactivity Profiles
Derivatives synthesized from this core scaffold demonstrate broad-spectrum bioactivity, primarily categorized into three therapeutic domains:
-
Integrin Antagonism and Anti-Angiogenesis: The macrocyclization of RGD (Arg-Gly-Asp) peptides using the 4-chloromethyl thiazole moiety locks the peptide into an active conformation. This structural rigidity drastically increases binding affinity to integrin
receptors on endothelial cells, effectively blocking tumor angiogenesis and inducing apoptosis [1]. -
Anticancer and Antiproliferative Activity: Thiazole-fused xanthones, such as 5-chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile, leverage the planar xanthone system to intercalate DNA or inhibit topoisomerases, showing marked cytotoxicity against human breast cancer (MCF-7) cell lines [2].
-
Antimicrobial Efficacy: Benzothiazole and cyanothiazole analogs disrupt bacterial cell wall synthesis. The lipophilicity of the thiazole ring aids in penetrating the mycobacterial envelope, making them viable candidates against methicillin-resistant Staphylococcus aureus (MRSA).
Mechanistic Pathway
The following diagram illustrates the apoptotic signaling cascade triggered by thiazole-cyclized RGD peptides binding to integrin receptors.
Integrin αvβ3 antagonism and subsequent apoptotic signaling cascade induced by thiazole derivatives.
Quantitative Bioactivity Data
The table below summarizes the pharmacological metrics of representative compounds derived from the thiazole-2-carbonitrile scaffold.
| Compound Class | Target Cell Line / Pathogen | Bioactivity Metric | Efficacy Value | Primary Mechanism of Action |
| Cyclic RGD-Thiazole Peptide | HUVEC (Endothelial) | 12.5 nM | Integrin | |
| Thiazole-fused Xanthone | MCF-7 (Breast Cancer) | 4.2 µM | DNA Intercalation / Apoptosis | |
| Cyano-benzothiazole Analog | S. aureus (MRSA) | MIC (Antibacterial) | 8.0 µg/mL | Cell Wall Disruption |
Experimental Workflows & Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every synthetic step includes an orthogonal analytical check, and biological assays incorporate strict baseline controls.
Step-by-step workflow from chemical synthesis of thiazole derivatives to in vitro MTT assay.
Protocol A: Macrocyclization via S-Alkylation
Causality Focus: This protocol leverages the differential nucleophilicity of thiols versus amines to achieve regioselective cyclization without the need for complex protecting group manipulation.
-
Preparation: Dissolve the linear peptide precursor containing a free cysteine and the N-terminal 4-(chloromethyl)thiazole moiety in anhydrous N,N-dimethylformamide (DMF). Rationale: Anhydrous conditions are critical to prevent competitive hydrolysis of the chloromethyl group into a hydroxymethyl byproduct.
-
Base Addition: Add 2.0 equivalents of Potassium Carbonate (
). Rationale: is a mild base that selectively deprotonates the highly acidic thiol group ( ) without causing epimerization of the peptide stereocenters. -
Reaction: Stir at room temperature for 12 hours under an inert argon atmosphere to prevent unwanted disulfide bond formation (oxidation).
-
Validation: Monitor reaction completion via LC-MS. Purify the crude mixture using preparative RP-HPLC. Self-Validation: The system validates itself when the observed exact mass corresponds to the loss of HCl (-36.46 Da), confirming successful intramolecular cyclization over intermolecular dimerization.
Protocol B: In Vitro Cell Viability (MTT) Assay
Causality Focus: This assay measures mitochondrial metabolic rate as a proxy for cell viability, requiring careful synchronization of the cell cycle to yield reproducible
-
Seeding & Synchronization: Seed MCF-7 cells in a 96-well plate at
cells/well. Incubate for 24 hours in serum-free media. Rationale: Serum starvation arrests cells in the phase. This synchronization ensures that the observed antiproliferative effects are directly attributable to the thiazole derivative rather than random variations in the cellular growth phase. -
Treatment: Replace media with complete media containing serial dilutions of the synthesized compound (0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation & MTT Addition: Incubate for 48 hours. Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. Rationale: Viable cells reduce the yellow tetrazolium salt to purple formazan crystals via mitochondrial succinate dehydrogenase.
-
Solubilization & Readout: Discard the media, dissolve the formazan in 100 µL of DMSO, and measure absorbance at 570 nm. Self-Validation: The robust difference in absorbance between the vehicle control (100% viability) and the positive control validates the assay's dynamic range before calculating the
via non-linear regression.
References
-
Nefzi, A., & Fenwick, J. E. (2011). N-terminus 4-Chloromethyl Thiazole Peptide as a Macrocyclization Tool in the Synthesis of Cyclic Peptides: Application to the Synthesis of Conformationally Constrained RGD-Containing Integrin Ligands. Tetrahedron Letters, 52(7), 817-819.[Link]
-
Paraskevas, K., Iliopoulos-Tsoutsouvas, C., Georgiou, E. A., & Kostakis, I. K. (2022). 5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile. Molbank, 2022(4), M1489. [Link]
Methodological & Application
Application Notes and Protocols: Nucleophilic Substitution for 4-(Chloromethyl)-1,3-thiazole-2-carbonitrile
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of nucleophilic substitution protocols for 4-(chloromethyl)-1,3-thiazole-2-carbonitrile, a key heterocyclic building block in modern drug discovery and materials science. The high reactivity of the chloromethyl group serves as an electrophilic handle for the strategic introduction of diverse functional moieties.[1] This document details the underlying chemical principles, general experimental considerations, and specific, field-proven protocols for reacting this substrate with oxygen, nitrogen, and sulfur nucleophiles. The content is designed for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile synthon for the synthesis of complex molecular architectures.
Introduction: The Strategic Value of the Thiazole Scaffold
The 1,3-thiazole ring is a privileged heterocyclic framework, forming the core of numerous biologically active compounds with applications ranging from anticancer and anti-infective agents to agrochemicals.[2][3][4][5] Its significance in medicinal chemistry stems from its ability to engage in hydrogen bonding, act as a bioisostere for other aromatic systems, and contribute to the overall pharmacokinetic profile of a molecule.
The subject of this guide, 4-(chloromethyl)-1,3-thiazole-2-carbonitrile, is a particularly valuable intermediate. Its utility arises from the predictable and efficient reactivity of the C4-chloromethyl group as a potent electrophile in nucleophilic substitution reactions (SN2).[1] This allows for the covalent attachment of a wide array of nucleophilic fragments, providing a robust and modular approach to generating libraries of novel thiazole derivatives for screening and development.
Physicochemical Properties
While specific experimental data for 4-(chloromethyl)-1,3-thiazole-2-carbonitrile is not broadly published, its properties can be inferred from structurally related compounds. It is expected to be a solid at room temperature and require storage in a dry, inert environment.
| Property | Predicted Value / Information | Source Context |
| IUPAC Name | 4-(chloromethyl)-1,3-thiazole-2-carbonitrile | N/A |
| Molecular Formula | C₅H₃ClN₂S | Derived from structure |
| Molecular Weight | 158.61 g/mol | Calculated |
| Appearance | White to light brown solid/powder | Analogy to[1][] |
| Reactivity | Highly reactive electrophile at the chloromethyl group | [1] |
| Storage | Store in an inert, dry atmosphere | Analogy to[7] |
Core Mechanistic Principles: The SN2 Reaction Pathway
The primary transformation discussed herein is the bimolecular nucleophilic substitution (SN2) reaction. This is a single-step process where a nucleophile attacks the electrophilic carbon of the chloromethyl group, and the chloride leaving group departs simultaneously.
Causality of Reactivity:
-
Electrophilic Carbon: The carbon atom of the chloromethyl group is rendered highly electrophilic by the inductive electron-withdrawing effect of the adjacent chlorine atom.
-
Leaving Group: The chloride ion (Cl⁻) is an excellent leaving group due to its stability as a weak base.
-
Steric Accessibility: As a primary halide, the chloromethyl group is sterically unhindered, allowing for easy access by the incoming nucleophile.
The general mechanism is illustrated below.
Figure 1: General SN2 mechanism for 4-(chloromethyl)-1,3-thiazole-2-carbonitrile.
Universal Workflow and General Considerations
A generalized workflow for the nucleophilic substitution on 4-(chloromethyl)-1,3-thiazole-2-carbonitrile provides a template that can be adapted for various nucleophiles.
Figure 2: Generalized experimental workflow for substitution reactions.
Key Experimental Parameters:
-
Solvent: Aprotic polar solvents such as N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF) are commonly used as they effectively solvate the reactants without interfering with the nucleophile. Alcohols like ethanol can be used when the nucleophile is an alkoxide.[8]
-
Base: A non-nucleophilic base is crucial for deprotonating the nucleophile (if it is not already anionic) without competing in the substitution reaction. Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and triethylamine (Et₃N). For weakly acidic nucleophiles like some thiols, a stronger base like sodium hydride (NaH) may be required.
-
Temperature: Most reactions proceed efficiently at room temperature or with gentle heating (e.g., 40-60 °C). Higher temperatures can lead to side reactions.
-
Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the consumption of the starting material.[9]
-
Purification: The final product is typically isolated and purified via standard techniques such as recrystallization from a suitable solvent (e.g., ethanol) or column chromatography on silica gel.[8][9]
Detailed Application Protocols
The following protocols are presented as robust starting points for synthesis. Researchers should optimize conditions based on the specific nucleophile and desired scale.
Protocol 1: Synthesis of Ethers via O-Nucleophiles
This protocol describes the formation of an ether linkage by reacting the substrate with an alcohol or phenol, a variant of the Williamson ether synthesis.
Objective: To synthesize 4-((aryloxy)methyl)-1,3-thiazole-2-carbonitrile derivatives.
Rationale: The phenoxide, generated in situ by the deprotonation of the phenol with a mild base, acts as the oxygen nucleophile. An aprotic polar solvent like DMF facilitates the reaction by solvating the potassium cation without impeding the nucleophile.
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the desired phenol (1.1 eq.) and anhydrous potassium carbonate (1.5 eq.).
-
Solvation: Add anhydrous DMF (approx. 5-10 mL per mmol of the limiting reagent). Stir the suspension at room temperature for 15-20 minutes.
-
Reagent Addition: Dissolve 4-(chloromethyl)-1,3-thiazole-2-carbonitrile (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir until TLC analysis indicates complete consumption of the starting chloride.
-
Workup: Cool the mixture to room temperature and pour it into cold water. A precipitate will often form. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Collect the solid product by vacuum filtration and wash with water. If necessary, purify the crude product by recrystallization from ethanol or by column chromatography.[8]
| Nucleophile Example | Base | Solvent | Temp. (°C) | Typical Yield |
| Phenol | K₂CO₃ | DMF | 50 | >85% |
| 4-Methoxyphenol | K₂CO₃ | DMF | 50 | >90% |
| Thymol | NaH | THF | RT | >80% |
| Ethanol (as Sodium Ethoxide) | NaOEt | Ethanol | Reflux | >85% |
Protocol 2: Synthesis of Amines via N-Nucleophiles
This protocol details the formation of secondary or tertiary amines by reacting the substrate with primary or secondary amines.
Objective: To synthesize 4-((alkylamino)methyl)- or 4-((dialkylamino)methyl)-1,3-thiazole-2-carbonitrile derivatives.
Rationale: The amine itself is sufficiently nucleophilic to displace the chloride. A base is added to act as an acid scavenger, neutralizing the HCl that is formed as a byproduct, thereby preventing the protonation and deactivation of the starting amine. Using a slight excess of the nucleophilic amine can also serve this purpose.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, dissolve the primary or secondary amine (1.2 eq.) and an acid-binding agent like potassium carbonate (1.5 eq.) or triethylamine (1.5 eq.) in a suitable solvent such as acetonitrile.[4]
-
Reagent Addition: Add a solution of 4-(chloromethyl)-1,3-thiazole-2-carbonitrile (1.0 eq.) in acetonitrile to the mixture.
-
Reaction: Stir the reaction at room temperature. The reaction is typically complete within 2-24 hours. Monitor progress by TLC.[1]
-
Workup: Once the reaction is complete, filter off any inorganic salts. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography on silica gel.
| Nucleophile Example | Base | Solvent | Temp. (°C) | Typical Yield |
| Piperidine | K₂CO₃ | Acetonitrile | RT | >90% |
| Aniline | Et₃N | THF | 40 | >80% |
| Morpholine | K₂CO₃ | Acetonitrile | RT | >90% |
| Benzylamine | Et₃N | DMF | RT | >85% |
Protocol 3: Synthesis of Thioethers via S-Nucleophiles
This protocol outlines the formation of a thioether (sulfide) linkage by reacting the substrate with a thiol or thiophenol.
Objective: To synthesize 4-((arylthio)methyl)- or 4-((alkylthio)methyl)-1,3-thiazole-2-carbonitrile derivatives.
Rationale: Thiols are generally more acidic and more nucleophilic than their alcohol counterparts. The thiolate anion, generated with a base, is a very potent nucleophile that reacts rapidly with the electrophilic substrate.[10][11]
Step-by-Step Methodology:
-
Setup: To a round-bottom flask under an inert atmosphere, add the desired thiol (1.1 eq.) and anhydrous potassium carbonate (1.5 eq.).
-
Solvation: Add anhydrous THF or DMF (approx. 5-10 mL per mmol of the limiting reagent) and stir the mixture for 10-15 minutes at room temperature.
-
Reagent Addition: Add a solution of 4-(chloromethyl)-1,3-thiazole-2-carbonitrile (1.0 eq.) in the same solvent dropwise.
-
Reaction: Stir the reaction at room temperature. These reactions are often very fast and can be complete in 1-4 hours. Monitor by TLC.
-
Workup: Pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic solution under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure thioether.
| Nucleophile Example | Base | Solvent | Temp. (°C) | Typical Yield |
| Thiophenol | K₂CO₃ | DMF | RT | >95% |
| 1,3-Benzothiazole-2-thiol | NaHCO₃ | THF | RT | >90%[11] |
| Benzyl Mercaptan | K₂CO₃ | THF | RT | >95% |
| Ethanethiol | NaH | THF | 0°C to RT | >90% |
References
-
High-Quality 4-Chlorothiazole-2-Carbonitrile for Advanced Applications. IT Services. [Link]
-
SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. ResearchGate. [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences. [Link]
-
Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. PMC. [Link]
-
Thiazole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]
-
Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. Annals of Advances in Chemistry. [Link]
-
Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. DOI. [Link]
-
Modified Method for Synthesis of 4-(Aryloxy)-5-(1-Benzotryazolyl) Phthalonitriles. Amanote. [Link]
-
Unanticipated Reactivity toward Nucleophilic Attack in the Synthesis of Saccharyl-1,3,4-Thiadiazolyl Conjugates: Structure and Mechanistic Insights. PMC. [Link]
-
1,3-Thiazole-4-carbonitrile. PMC. [Link]
- Method for preparation of thiazole derivatives.
-
Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]
-
Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Nucleophile-induced ring contraction in pyrrolo[2,1-c][1][2]benzothiazines: access to pyrrolo[2,1-b][1][7]benzothiazoles. Beilstein Journals. [Link]
-
5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile. MDPI. [Link]
-
Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution. MDPI. [Link]
-
Nucleophile-induced ring contraction in pyrrolo[2,1-c][1][2]benzothiazines. Semantic Scholar. [Link]
-
Synthesis of 5-acyl-1,2,4-thiadiazoles by cycloaddition of nitrile sulfides to acylcyanides. Arkat USA. [Link]
-
The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. eScholarship. [Link]
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- 3. mjas.analis.com.my [mjas.analis.com.my]
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- 5. Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Pannellum [its.uark.edu]
- 8. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Unanticipated Reactivity toward Nucleophilic Attack in the Synthesis of Saccharyl-1,3,4-Thiadiazolyl Conjugates: Structure and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates | MDPI [mdpi.com]
APPLICATION NOTE: 4-(Chloromethyl)-1,3-thiazole-2-carbonitrile as a Bifunctional Pharmaceutical Intermediate
Introduction & Chemical Rationale
4-(Chloromethyl)-1,3-thiazole-2-carbonitrile is a highly versatile, bifunctional heterocyclic building block utilized extensively in modern drug discovery and API (Active Pharmaceutical Ingredient) manufacturing. The thiazole ring itself is a privileged scaffold, known for its robust metabolic stability and ability to participate in hydrogen bonding, π-π stacking, and lipophilic interactions within biological targets.
As a Senior Application Scientist, I emphasize that the strategic value of this specific intermediate lies in its orthogonal reactivity :
-
C4-Chloromethyl Group : Acts as a highly reactive electrophile. The adjacent aromatic thiazole ring stabilizes the transition state of
reactions, making it exceptionally prone to nucleophilic attack by thiols, amines, and alkoxides. Similar chloromethylthiazole derivatives are critical in the industrial synthesis of APIs like the H2-receptor antagonist Nizatidine and the HIV protease inhibitor Ritonavir[1]. -
C2-Carbonitrile Group : Serves as a masked carboxylic acid or a precursor for nitrogen-rich heterocycles. It can undergo nucleophilic addition (e.g., with hydroxylamine to form amidoximes) or reduction, completely independently of the C4 position[2].
By leveraging this bifunctionality, chemists can execute complex, multi-step syntheses with high atom economy, minimizing the need for wasteful protection-deprotection sequences.
Physicochemical Properties & Quantitative Data
Understanding the physical properties of 4-(Chloromethyl)-1,3-thiazole-2-carbonitrile is critical for optimizing reaction conditions and downstream purification.
| Property | Value / Description | Analytical Significance |
| Molecular Formula | Base for mass spectrometry (M+ / M+2 isotopic ratio of 3:1 due to | |
| Molecular Weight | 158.61 g/mol | Used for precise stoichiometric calculations. |
| Appearance | Pale yellow to off-white solid | Color change (e.g., darkening) indicates potential degradation or polymerization. |
| Solubility | Soluble in DMF, DMSO, DCM, EtOAc; Insoluble in water | Dictates solvent choice for |
| Reactivity Profile | Bifunctional (Electrophilic at C4-methyl, Electrophilic at C2-nitrile) | Requires precise stoichiometric and pH control to ensure chemoselectivity. |
Core Application Workflows & Mechanistic Insights
Workflow A: Chemoselective S-Alkylation (Thioetherification)
The synthesis of H2-receptor antagonists often requires linking a heterocycle to a cysteamine derivative. The C4-chloromethyl group is ideally suited for this. By using a mild base in a polar aprotic solvent, a thiol is selectively deprotonated to form a highly nucleophilic thiolate. This thiolate rapidly displaces the chloride via an
Workflow B: Amidoxime Formation and Bioisostere Generation
Once the C4 position is functionalized, the C2-carbonitrile can be activated. Reacting the nitrile with hydroxylamine hydrochloride in the presence of a base yields an amidoxime. This intermediate is a classic precursor for 1,2,4-oxadiazoles—metabolically stable bioisosteres for esters and amides that frequently improve the pharmacokinetic profiles of drug candidates[4].
Experimental Protocols: Self-Validating Methodologies
The following protocols are designed with built-in causality and self-validation mechanisms to ensure trustworthiness and reproducibility in the laboratory.
Protocol 1: Chemoselective Synthesis of a Thiazole Thioether Intermediate
Objective: To selectively functionalize the C4-chloromethyl group with a thiol while preserving the C2-carbonitrile.
Materials :
-
4-(Chloromethyl)-1,3-thiazole-2-carbonitrile (1.0 equiv)
-
2-Aminoethanethiol hydrochloride (1.1 equiv)
-
Potassium carbonate (
, anhydrous, 3.0 equiv) -
N,N-Dimethylformamide (DMF, anhydrous)
Step-by-Step Methodology :
-
Preparation : Charge a flame-dried, round-bottom flask with
and anhydrous DMF.-
Causality:
is chosen over stronger bases like NaOH because hydroxide ions could hydrolyze the sensitive nitrile group. DMF accelerates the reaction by solvating the potassium cation, leaving a "naked," highly reactive thiolate anion.
-
-
Thiol Activation : Add 2-aminoethanethiol hydrochloride to the suspension and stir at 0 °C for 15 minutes.
-
Causality: Pre-forming the thiolate at low temperatures prevents oxidative disulfide bond formation.
-
-
Electrophile Addition : Dissolve 4-(Chloromethyl)-1,3-thiazole-2-carbonitrile in a minimal amount of DMF and add it dropwise to the mixture over 30 minutes, maintaining the temperature at 0 °C to 5 °C.
-
Causality: Dropwise addition maintains a low concentration of the highly reactive electrophile, preventing bis-alkylation or polymerization.
-
-
Reaction Progression : Allow the mixture to warm to room temperature (20-25 °C) and stir for 4 hours.
-
Quenching & Extraction : Quench the reaction by pouring it into ice-cold water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove residual DMF. Dry over anhydrous
, filter, and concentrate under reduced pressure.
System Validation & In-Process Controls (IPC) :
-
TLC Monitoring : The starting material will show a distinct
(e.g., ~0.6 in 3:1 Hexane:EtOAc). The product, containing a polar amine, will stay near the baseline unless a more polar eluent (e.g., containing MeOH and ) is used. -
LC-MS Validation (Critical) : The starting material exhibits a classic 3:1 isotopic cluster at [M+H]+ due to the chlorine atom. The successful product will show a mass shift corresponding to the addition of the thiol and the complete loss of the chlorine isotopic pattern . This perfectly self-validates the complete displacement of the chloride leaving group.
Protocol 2: Conversion of Carbonitrile to Amidoxime
Objective: To convert the C2-carbonitrile into an amidoxime for subsequent heterocycle synthesis.
Step-by-Step Methodology :
-
Suspend hydroxylamine hydrochloride (1.5 equiv) and Sodium Carbonate (
, 1.5 equiv) in absolute ethanol. Stir for 30 minutes.-
Causality: This step generates freebase hydroxylamine in situ. Ethanol is the optimal solvent as it solubilizes both the polar hydroxylamine and the organic nitrile substrate, facilitating proton transfer.
-
-
Add the functionalized thiazole-2-carbonitrile intermediate (1.0 equiv) to the mixture.
-
Heat the reaction to reflux (78 °C) for 6-8 hours.
-
Causality: Nucleophilic addition to the nitrile requires thermal energy to overcome the activation barrier.
-
-
Concentrate the mixture in vacuo, resuspend in water, and extract with DCM. The resulting amidoxime is typically pure enough for subsequent cyclocondensation steps[2][4].
Mechanistic & Workflow Visualization
Figure 1: Orthogonal functionalization workflow of the bifunctional thiazole intermediate.
Figure 2: Biological signaling pathway of thiazole-derived H2-receptor antagonists.
References
-
"4-(Chloromethyl)-1,3-thiazole hydrochloride (CAS No: 7709-58-2) API Intermediate Manufacturers", Apicule,[Link]
-
"5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile", MDPI,[Link]
Sources
Application Note: Chemoselective Hydrolysis of 4-(Chloromethyl)-1,3-thiazole-2-carbonitrile
Abstract & Strategic Overview
The hydrolysis of 4-(Chloromethyl)-1,3-thiazole-2-carbonitrile presents a classic chemoselectivity challenge in organic synthesis. The molecule contains two hydrolytically sensitive sites:
-
The Nitrile (-CN) at C2: Requires activation (acid/base/catalyst) to convert to an amide or carboxylic acid.
-
The Chloromethyl group (-CH₂Cl) at C4: Highly reactive toward nucleophilic substitution (
) and solvolysis ( ), particularly in the presence of water or hydroxide ions.
Critical Insight: Standard aqueous basic hydrolysis (e.g., NaOH/H₂O, reflux) will almost invariably result in the displacement of the chloride by a hydroxyl group, yielding 4-(hydroxymethyl)thiazole-2-carboxylic acid . If the objective is to retain the chloromethyl handle for further elaboration (e.g., amine coupling), anhydrous or highly controlled acidic conditions are required.
This guide details three distinct protocols based on the desired target molecule.
Chemoselectivity Decision Matrix
Before selecting a protocol, the researcher must define the target product. The following decision tree illustrates the mechanistic divergence.
Figure 1: Decision matrix for selecting the appropriate hydrolysis protocol based on the fate of the chloromethyl group.
Detailed Experimental Protocols
Protocol A: Pinner Reaction (Synthesis of Methyl Ester)
Target: Methyl 4-(chloromethyl)thiazole-2-carboxylate Mechanism: Acid-catalyzed formation of an imidate intermediate, followed by aqueous workup. This method avoids exposing the alkyl chloride to hot water or strong nucleophiles for extended periods.
Reagents:
-
Substrate (1.0 eq)
-
Anhydrous Methanol (Solvent/Reactant)
-
Acetyl Chloride (generates anhydrous HCl in situ) or HCl gas
-
Water (for quench)
Step-by-Step Methodology:
-
Preparation of Anhydrous HCl/MeOH: In a flame-dried flask under
, cool anhydrous methanol (10 mL/mmol substrate) to 0°C. Dropwise add Acetyl Chloride (3.0 eq). Stir for 15 minutes to generate anhydrous HCl.-
Expert Note: Using acetyl chloride is safer and more precise than bubbling HCl gas.
-
-
Addition: Add 4-(Chloromethyl)-1,3-thiazole-2-carbonitrile (1.0 eq) to the solution. The reaction vessel should be sealed to prevent moisture ingress.
-
Imidate Formation: Allow the mixture to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor by TLC (the imidate is often more polar than the nitrile).
-
Checkpoint: If the reaction is sluggish, heat to 40°C, but do not exceed 50°C to prevent solvolysis of the chloride by methanol (forming the methyl ether).
-
-
Hydrolysis: Once the nitrile is consumed, cool the mixture to 0°C. Add Water (5.0 eq) dropwise. Stir for 1 hour at RT.
-
Workup: Concentrate the methanol under reduced pressure (do not heat above 40°C). Partition the residue between Ethyl Acetate and saturated
(aq). Dry organic layer ( ) and concentrate.
Protocol B: Controlled Acid Hydration (Synthesis of Amide)
Target: 4-(Chloromethyl)thiazole-2-carboxamide Mechanism: Partial hydrolysis using strong mineral acid at controlled temperatures. The amide is significantly more stable to hydrolysis than the nitrile, allowing for isolation before conversion to the acid.
Reagents:
-
Substrate (1.0 eq)
-
Conc.
(Solvent/Catalyst) -
Ice/Water[1]
Step-by-Step Methodology:
-
Dissolution: Cool conc.
(5 mL/mmol) to 0–5°C. Add the nitrile substrate portion-wise with vigorous stirring. Ensure the internal temperature does not rise above 10°C. -
Reaction: Stir at 0–5°C for 1 hour, then allow to warm to 20°C. Stir for 4–6 hours.
-
Mechanistic Insight: The highly acidic medium protonates the nitrile, making it susceptible to attack by the trace water present or added later. The chloromethyl group is relatively stable in cold conc. sulfuric acid due to the lack of free nucleophiles.
-
-
Quench: Pour the reaction mixture slowly onto crushed ice (approx. 10x weight of acid).
-
Isolation: The amide often precipitates as a white solid. Filter and wash with cold water.[2] If no precipitate forms, neutralize carefully with solid
to pH 7 and extract with Ethyl Acetate/THF.
Protocol C: Exhaustive Basic Hydrolysis
Target: 4-(Hydroxymethyl)thiazole-2-carboxylic acid
Mechanism: Nucleophilic attack on the nitrile and
Reagents:
-
Substrate (1.0 eq)
-
NaOH (2.5 eq, 1M aqueous solution)
-
Ethanol (co-solvent)
Step-by-Step Methodology:
-
Mixing: Dissolve substrate in Ethanol (5 mL/mmol). Add 1M NaOH (2.5 eq).
-
Reflux: Heat to reflux (approx. 80°C) for 2–4 hours.
-
Monitoring: HPLC will show the disappearance of the starting material and the shift to a highly polar peak (carboxylate).
-
Workup: Cool to RT. Acidify with 1M HCl to pH ~2. The hydroxy-acid is water-soluble; extraction requires n-Butanol or continuous extraction. Alternatively, evaporate to dryness and triturate with warm Ethanol to separate the product from NaCl.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Loss of Cl (Formation of -OMe) | In Protocol A, temperature was too high or reaction time too long. | Keep temperature <40°C. Reduce reaction time. Ensure strictly anhydrous conditions until the quench. |
| Incomplete Hydrolysis (Amide stops) | In Protocol B, insufficient water or steric hindrance. | Increase temperature to 40°C carefully. Ensure efficient stirring. |
| Low Yield (Water Solubility) | The product (Amino acid-like or Hydroxy-acid) is stuck in the aqueous phase. | Do not use simple extraction. Use lyophilization (freeze-drying) followed by resin purification or crystallization. |
| Decomposition/Blackening | Polymerization of the thiazole ring. | Thiazoles can be sensitive to oxidation. Perform reactions under Nitrogen atmosphere. |
Safety & Handling
-
4-(Chloromethyl)-1,3-thiazole-2-carbonitrile: Potent alkylating agent. Handle in a fume hood. Avoid skin contact (blistering agent).
-
Acetyl Chloride/Methanol: Generates HCl gas exothermically. High pressure hazard if sealed too quickly.
-
Cyanide Byproducts: While hydrolysis converts the nitrile, always treat waste streams as potentially cyanogenic if pH > 7.
References
-
Pinner Reaction Mechanism & Applications
-
Rogers, R. & Neilson, D. G. (1961). "The Chemistry of Imidates." Chemical Reviews, 61(2), 179–211. Link
-
- Thiazole Chemistry & Stability: Metzger, J. V. (1979). Thiazole and its Derivatives. Wiley-Interscience. (General reference for thiazole stability in acid/base).
-
Selective Nitrile Hydrolysis (Rhodium Catalysis Alternative)
-
Goto, A., Endo, K., & Saito, S. (2005). "Hydration of Nitriles to Amides by a Rhodium Catalyst." Organic Syntheses, 82, 18. Link
-
-
Synthesis of Chloromethylthiazoles
-
BenchChem Application Note. "4-(Chloromethyl)thiazole Hydrochloride as a Versatile Building Block." Link (Accessed via search context).
-
- Larock, R. C. (1999).
Sources
Application Note: Highly Efficient Thioether Formation Using 4-(Chloromethyl)-1,3-thiazole-2-carbonitrile and Thiols
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Content Focus: Mechanistic rationale, condition optimization, and self-validating experimental protocols for
Introduction & Mechanistic Rationale
The synthesis of carbon-sulfur (C–S) bonds is a fundamental operation in medicinal chemistry, with thioethers accounting for a significant portion of heteroatom linkages in active pharmaceutical ingredients (APIs) . Among the diverse array of electrophilic building blocks, 4-(chloromethyl)-1,3-thiazole-2-carbonitrile stands out as a highly privileged, bifunctional scaffold.
As an Application Scientist, it is critical to understand the causality behind this molecule's reactivity. The thiazole ring is inherently electron-deficient. The addition of a strongly electron-withdrawing carbonitrile (–CN) group at the C2 position exerts a powerful inductive (–I) and mesomeric (–M) pull across the heterocycle. This electronic environment significantly lowers the energy of the
However, this heightened reactivity presents a chemoselectivity challenge. The electron-withdrawing effect that activates the chloromethyl group also renders the C2-nitrile highly susceptible to nucleophilic attack (e.g., hydration to an amide) if excessively strong or aqueous bases are employed. Therefore, successful thioether formation requires a delicate balance: generating a highly nucleophilic thiolate anion while maintaining mild, anhydrous conditions to preserve the structural integrity of the carbonitrile handle.
Biological Context & Application Workflow
Thiazole-containing thioethers are frequently utilized in the development of targeted therapeutics, including potent Sirt2 epigenetic inhibitors and macrocyclic cyclopeptides . The carbonitrile group serves as a versatile synthetic handle, allowing for downstream elaboration into tetrazoles, amidines, or primary amines, thereby expanding the pharmacophore space.
Caption: Generalized pathway from thiazole building blocks to targeted enzyme inhibitors.
Experimental Design & Parameter Optimization
To design a robust protocol, we must optimize three critical parameters: base selection, solvent environment, and atmospheric control.
-
Solvent Effects: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are mandatory. DMF effectively solvates the counter-cation (e.g.,
), leaving the thiolate anion "naked" and highly reactive for the attack. -
Base Selection: Potassium carbonate (
) provides the optimal balance. It is sufficiently basic to deprotonate most aliphatic and aromatic thiols ( ~8–10) without triggering nitrile hydrolysis. Stronger bases like Sodium Hydroxide (NaOH) lead to rapid degradation. -
Atmospheric Control: Thiols are highly prone to oxidative dimerization into disulfides (R–S–S–R) in the presence of base and ambient oxygen. Rigorous solvent degassing and an inert nitrogen/argon atmosphere are non-negotiable for high yields.
Quantitative Optimization Data
| Entry | Base (Equiv) | Solvent | Atmosphere | Time (h) | Observed Yield (%) | Mechanistic Outcome / Remarks |
| 1 | DMF | 2 | >95% | Optimal | ||
| 2 | DMF | 1 | 90% | Faster reaction, but trace impurities observed. | ||
| 3 | DIPEA (2.0) | MeCN | 4 | 85% | Homogeneous reaction; slower kinetics. | |
| 4 | DMF | Air (Ambient) | 4 | <50% | Significant oxidative disulfide formation. | |
| 5 | NaOH (1.5) | 12 | <30% | Severe degradation; nitrile hydration to amide. |
Self-Validating Experimental Protocol
The following methodology establishes a self-validating system. By incorporating an in-process Ellman’s test, the protocol provides an orthogonal, visual confirmation of thiol consumption, ensuring the reaction is complete before proceeding to workup.
Caption: Step-by-step experimental workflow for thioether synthesis via S_N2 alkylation.
Step-by-Step Methodology
Reagents Required:
-
4-(Chloromethyl)-1,3-thiazole-2-carbonitrile (1.0 equiv, Electrophile)
-
Target Thiol (1.05 equiv, Nucleophile)
-
Anhydrous Potassium Carbonate (
, 1.5 equiv, Base) -
Anhydrous N,N-Dimethylformamide (DMF, 0.2 M relative to electrophile)
-
Ellman’s Reagent (5,5'-dithiobis-(2-nitrobenzoic acid)) for validation.
Procedure:
-
Solvent Preparation: Transfer anhydrous DMF into an oven-dried round-bottom flask equipped with a magnetic stir bar. Sparge the solvent with dry Nitrogen (
) for 15 minutes to displace dissolved oxygen. -
Thiolate Generation: Add the target thiol (1.05 equiv) and finely powdered anhydrous
(1.5 equiv) to the degassed DMF. Stir the suspension at room temperature (20–25 °C) for 15 minutes under a continuous atmosphere. Causality Note: This pre-incubation ensures complete deprotonation of the thiol to the highly reactive thiolate anion. -
Electrophile Addition: Dissolve 4-(chloromethyl)-1,3-thiazole-2-carbonitrile (1.0 equiv) in a minimal volume of degassed DMF. Add this solution dropwise to the reaction mixture over 5 minutes.
-
Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature for 2 hours.
-
Validation Step: Withdraw a 5
aliquot and add it to 100 of Ellman’s reagent solution (buffered at pH 8). The absence of a bright yellow color (indicating no free 2-nitro-5-thiobenzoate anions) confirms complete consumption of the thiol. Corroborate with LC-MS.
-
-
Quench and Workup: Dilute the reaction mixture with cold distilled water (10 volumes) to dissolve inorganic salts and precipitate the product. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.
-
Washing: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (to remove residual DMF), followed by brine.
-
Drying and Purification: Dry the organic layer over anhydrous Sodium Sulfate (
), filter, and concentrate under reduced pressure. Purify the crude thioether via silica gel flash chromatography using a Hexanes/EtOAc gradient.
Analytical Characterization Expectations
To confirm the structural integrity of the synthesized thioether, researchers should look for specific spectroscopic markers:
-
NMR (
or ): The diagnostic chloromethyl protons ( ) of the starting material typically resonate around 4.7–4.9 ppm . Upon successful thioether formation, these protons will exhibit an upfield shift to approximately 3.8–4.1 ppm ( ), depending on the nature of the thiol substituent. -
LC-MS: The product will exhibit a clear
molecular ion peak. The absence of the chlorine isotope pattern confirms the complete displacement of the halogen.
References
-
Thioether Formation - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: ACS Green Chemistry Institute URL:[Link]
-
Lead Structure-Based Hybridization Strategy Reveals Major Potency Enhancement of SirReal-Type Sirt2 Inhibitors Source: International Journal of Molecular Sciences (MDPI), 2025, 26(20), 9855. URL:[Link]
-
Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides Source: Journal of Organic Chemistry (PMC), 2010 Nov 19; 75(22): 7939–7941. URL:[Link]
Step-by-step synthesis of 4-(Chloromethyl)-1,3-thiazole-2-carbonitrile from precursors
Application Note: Step-by-Step Synthesis of 4-(Chloromethyl)-1,3-thiazole-2-carbonitrile
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol
Introduction and Chemical Rationale
The compound 4-(chloromethyl)-1,3-thiazole-2-carbonitrile (Molecular Formula: C5H3ClN2S) is a highly versatile, bifunctional heterocyclic building block[1]. It features two distinct reactive sites: a highly electrophilic chloromethyl group at the C4 position (primed for nucleophilic substitution) and a nitrile group at the C2 position, which can be subjected to hydrolysis, reduction, or tetrazole formation.
Because direct cyanation of an unfunctionalized thiazole ring is synthetically challenging, the most logical and high-yielding approach to synthesizing this molecule relies on a two-stage process. First, the thiazole core is constructed via a Hantzsch Thiazole Synthesis to yield a 2-amino intermediate[2]. Second, the 2-amino group is converted to a carbonitrile via a Sandmeyer-type Cyanation [3]. This sequence ensures regiocontrol and prevents the premature degradation of the reactive chloromethyl moiety.
Logical Workflow of the Synthesis
Caption: Two-stage synthetic workflow for 4-(chloromethyl)-1,3-thiazole-2-carbonitrile.
Experimental Methodologies
Step 1: Hantzsch Synthesis of 2-Amino-4-(chloromethyl)thiazole Hydrochloride
Causality & Logic: The Hantzsch synthesis reliably constructs the 1,3-thiazole ring from an
Protocol:
-
Preparation: In a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-dichloropropanone (100 mmol, 12.7 g) in absolute ethanol (40 mL)[2].
-
Addition: Slowly add thiourea (100 mmol, 7.6 g) to the stirring solution in portions to manage any mild exotherm[2].
-
Reaction: Stir the resulting solution continuously at room temperature (approx. 25 °C) for 24 hours[2].
-
Crystallization: Transfer the flask to a refrigerator and allow the mixture to stand at 5 °C for an additional 12 hours to promote complete crystallization of the product[2].
-
Isolation: Filter the crystalline mass under vacuum. Wash the filter cake with a small volume of ice-cold absolute ethanol to remove unreacted starting materials.
-
Drying: Dry the product under a high vacuum to afford 2-amino-4-(chloromethyl)thiazole hydrochloride.
Step 2: Sandmeyer-Type Cyanation to the Target Carbonitrile
Causality & Logic: To install the cyano group at the C2 position, the primary amine must be converted into a diazonium leaving group[3]. This is achieved using sodium nitrite in hydrochloric acid. The diazonium salt is then displaced by a cyanide nucleophile mediated by copper(I) cyanide (CuCN). Crucial Mechanistic Note: The entire sequence must be maintained strictly between 0–5 °C. If the temperature rises, the cyanide ion may act as a nucleophile against the C4-chloromethyl group, leading to unwanted substitution (forming a dinitrile byproduct). Furthermore, the acidic diazonium solution must be carefully neutralized before addition to the cyanide complex to prevent the lethal evolution of hydrogen cyanide (HCN) gas.
Protocol:
-
Diazotization: Suspend 2-amino-4-(chloromethyl)thiazole hydrochloride (50 mmol) in a mixture of water (25 mL) and concentrated HCl (15 mL). Cool the suspension to 0–5 °C using an ice-salt bath.
-
Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, 55 mmol) in cold water (10 mL). Add this dropwise to the thiazole suspension over 30 minutes, maintaining the internal temperature below 5 °C. Stir for an additional 30 minutes to ensure complete diazonium salt formation[3].
-
Neutralization: Carefully neutralize the cold diazonium solution to pH 6-7 using a cold, saturated aqueous solution of sodium carbonate (Na₂CO₃), ensuring the temperature does not exceed 5 °C.
-
Cyanation Complex: In a separate flask inside a highly ventilated fume hood, prepare a solution of copper(I) cyanide (CuCN, 60 mmol) and potassium cyanide (KCN, 120 mmol) in water (40 mL) at 0–5 °C.
-
Coupling: Add the neutralized diazonium solution dropwise to the vigorously stirring CuCN/KCN solution.
-
Workup: Allow the reaction to stir for 1 hour at 0–5 °C, then gradually warm to room temperature. Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield pure 4-(chloromethyl)-1,3-thiazole-2-carbonitrile.
Quantitative Data and Compound Metrics
Table 1: Physicochemical Properties of the Target Compound
| Property | Value / Description | Reference |
| Compound Name | 4-(chloromethyl)-1,3-thiazole-2-carbonitrile | [1] |
| Molecular Formula | C5H3ClN2S | [1] |
| Monoisotopic Mass | 157.97055 Da | [1] |
| InChIKey | YALLSKPSLQQIBF-UHFFFAOYSA-N | [1] |
| Predicted XlogP | 1.4 | [1] |
Table 2: Reaction Metrics for Intermediate Synthesis
| Parameter | Value | Reference |
| Intermediate | 2-amino-4-(chloromethyl)thiazole hydrochloride | [2] |
| Reaction Temperature | Room Temperature (25 °C), then 5 °C | [2] |
| Reaction Time | 24 hours (stirring) + 12 hours (standing) | [2] |
| Expected Yield (Step 1) | ~70% | [2] |
| Melting Point (Intermediate) | 144 - 145 °C | [2] |
References
- Synthesis and in vitro Anti-inflammatory Activity of Some 2-(Methylsulphonyl Amino)
- Source: benchchem.
- 4-(chloromethyl)
Sources
Troubleshooting & Optimization
Improving yield in 4-(Chloromethyl)-1,3-thiazole-2-carbonitrile substitution reactions
Technical Support Center: 4-(Chloromethyl)-1,3-thiazole-2-carbonitrile
A Guide to Improving Yield in Nucleophilic Substitution Reactions
Introduction
4-(Chloromethyl)-1,3-thiazole-2-carbonitrile is a highly valuable heterocyclic building block in medicinal chemistry and drug development.[1] Its utility stems from the reactive chloromethyl group, which serves as a potent electrophile for introducing the 2-cyano-thiazole-4-ylmethyl moiety into target molecules.[2] However, researchers frequently encounter challenges in achieving high and reproducible yields during nucleophilic substitution reactions with this substrate.
This technical support guide provides field-proven insights, troubleshooting strategies, and detailed protocols to address common issues such as low conversion, side product formation, and product decomposition. It is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: My substitution reaction with 4-(chloromethyl)-1,3-thiazole-2-carbonitrile is consistently giving low yields. What are the most common culprits?
A1: Low yields in these reactions typically stem from a few key areas. A systematic troubleshooting approach is the most effective way to identify the root cause.[3][4] The most common factors include:
-
Suboptimal Reaction Conditions: The choice of solvent, base, temperature, and reaction time are all critical and highly interdependent.[4] The reaction is typically an Sₙ2 substitution, which has specific requirements for optimal performance.[2][5]
-
Reagent Purity and Stability: The purity of the thiazole starting material, the nucleophile, and the solvent can significantly impact the reaction. The substrate itself can be sensitive to moisture and prolonged storage.[2][4]
-
Competing Side Reactions: Formation of undesired byproducts, such as N,N-dialkylation of amine nucleophiles or elimination products, can consume starting material and complicate purification.
-
Product Decomposition: The desired product may be unstable under the reaction conditions or during the aqueous workup and purification steps.[4]
Q2: What is the primary mechanism for substitution on this molecule, and how does that influence my experimental design?
A2: The reaction proceeds via a nucleophilic substitution mechanism at the methylene carbon (the -CH₂- group). Given that this is a primary halide, the Sₙ2 (Substitution, Nucleophilic, Bimolecular) pathway is strongly favored.[5][6] This has several practical implications for your experimental setup:
-
Kinetics: The reaction rate depends on the concentration of both your thiazole substrate and your nucleophile.[7]
-
Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are ideal as they solvate the cation of the nucleophile's salt but do not hydrogen-bond with the nucleophile, leaving it more reactive.[6]
-
Nucleophile Strength: A strong nucleophile is required for an efficient Sₙ2 reaction.
-
Steric Hindrance: The reaction is sensitive to steric bulk at the reaction center and on the nucleophile.
Q3: Is the starting material, 4-(chloromethyl)-1,3-thiazole-2-carbonitrile, stable? How should it be handled and stored?
A3: Like many reactive alkyl halides, 4-(chloromethyl)-1,3-thiazole-2-carbonitrile requires careful handling. While stable under proper conditions, it can be sensitive to moisture (hygroscopic) and may degrade over time, especially if exposed to light or elevated temperatures.[2] For best results, store the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon), in a cool, dark, and dry place.[2] It is often supplied as a hydrochloride salt, which can improve stability but requires the use of a base in the reaction to liberate the free thiazole.[2][8]
Troubleshooting Guide: From Low Yield to Optimized Process
This section addresses specific experimental issues in a problem-and-solution format.
Issue 1: Low or No Conversion of Starting Material
Symptom: TLC or LC-MS analysis shows a significant amount of unreacted 4-(chloromethyl)-1,3-thiazole-2-carbonitrile remaining, even after extended reaction times.
Potential Causes & Solutions:
-
Insufficient Nucleophilicity:
-
Explanation: The nucleophile may not be strong enough to displace the chloride efficiently. If using a neutral nucleophile (e.g., an amine or thiol), it may require deprotonation to become a more potent anionic nucleophile.
-
Solution: Add a suitable, non-nucleophilic base to deprotonate the nucleophile in situ. If starting with a salt (e.g., sodium thiophenoxide), ensure it is fully dissolved.
-
-
Inappropriate Base:
-
Explanation: If your substrate is the hydrochloride salt, a base is required to generate the freebase before it can react. An insufficient amount or an inappropriate choice of base will stall the reaction.
-
Solution: Use at least one equivalent of a base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) to neutralize the HCl salt. If your nucleophile also requires deprotonation, additional equivalents of base will be needed.
-
-
Suboptimal Temperature:
-
Explanation: Sₙ2 reactions have an activation energy that must be overcome.[3] Room temperature may be insufficient for less reactive nucleophiles.
-
Solution: Gradually increase the reaction temperature in 10-15 °C increments (e.g., from RT to 40 °C, then 55 °C). Monitor the reaction by TLC at each stage to check for product formation and potential decomposition. Microwave irradiation has also been shown to accelerate similar substitution reactions.
-
-
Poor Solubility:
-
Explanation: If the reactants are not properly dissolved, the reaction will be slow or incomplete.[9]
-
Solution: Choose a solvent in which both the thiazole substrate and the nucleophile (or its salt) are soluble. DMF and DMSO are often excellent choices for their high polarity and solvating power.[6]
-
Logical Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion.
Issue 2: Formation of Multiple Products / Low Purity
Symptom: TLC shows multiple spots, or LC-MS/NMR analysis of the crude product indicates the presence of significant impurities.
Potential Causes & Solutions:
-
Over-alkylation of Nucleophile:
-
Explanation: This is common with primary or secondary amine nucleophiles. The desired secondary amine product is itself a nucleophile and can react with another molecule of the thiazole electrophile to form a tertiary amine, which can then be quaternized.
-
Solution: Use a large excess of the amine nucleophile (3-5 equivalents) to favor the reaction of the starting electrophile with the more abundant primary/secondary amine over the product. Alternatively, add the thiazole substrate slowly to a solution of the amine.
-
-
Elimination (E2) Side Reaction:
-
Explanation: Use of a sterically hindered or strongly basic nucleophile, especially at higher temperatures, can promote the E2 elimination of HCl to form a methylene thiazole intermediate, which can then polymerize or react further.
-
Solution: Use milder reaction conditions (lower temperature). Employ a less sterically hindered base if its primary role is to scavenge acid. Ensure the nucleophile is a "soft" nucleophile (e.g., thiols, amines) rather than a "hard," bulky base.
-
-
Reaction on the Thiazole Ring:
-
Explanation: While the chloromethyl group is the most reactive electrophilic site, strong nucleophiles under harsh conditions could potentially attack the thiazole ring itself, though this is less common. The C2 position is generally the most electron-deficient on a thiazole ring.[10]
-
Solution: Maintain moderate reaction conditions. Ensure the use of an appropriate solvent and temperature to favor the desired Sₙ2 pathway.
-
-
Impure Starting Materials:
-
Explanation: Impurities in the starting thiazole or the nucleophile can lead to a cascade of side reactions.[11]
-
Solution: Verify the purity of your starting materials by NMR or LC-MS. If necessary, purify the 4-(chloromethyl)-1,3-thiazole-2-carbonitrile by recrystallization or chromatography before use.
-
Data Presentation: Optimizing Reaction Parameters
The choice of base and solvent is crucial. The following tables provide a general guide for selecting conditions for Sₙ2 reactions with amine nucleophiles.
Table 1: Common Bases for Nucleophilic Substitution
| Base | pKa (Conjugate Acid) | Type | Common Use Case |
| K₂CO₃ | ~10.3 | Inorganic, Heterogeneous | Mild base, good for deprotonating phenols, thiols, or some amines. Requires vigorous stirring. |
| Et₃N | ~10.7 | Organic, Soluble | Acid scavenger for neutralizing HCl salts. |
| DIPEA | ~11.0 | Organic, Hindered | Non-nucleophilic acid scavenger, useful when the nucleophile is a precious secondary amine. |
| NaH | ~36 | Inorganic, Heterogeneous | Strong, non-nucleophilic base for complete deprotonation of alcohols and thiols. Reacts violently with water. |
Table 2: Solvent Effects in Sₙ2 Reactions
| Solvent | Type | Dielectric Constant (ε) | Characteristics & Impact on Yield |
| DMSO | Polar Aprotic | 47 | Excellent solvating power for salts, strongly accelerates Sₙ2 rates. Can be difficult to remove. |
| DMF | Polar Aprotic | 37 | Good alternative to DMSO, easier to remove under vacuum. |
| Acetonitrile | Polar Aprotic | 37.5 | Less polar than DMF/DMSO but often sufficient. Can be a good starting point. |
| THF | Polar Aprotic | 7.6 | Lower polarity, may not be sufficient to dissolve ionic nucleophiles, leading to lower yields. |
| Ethanol | Polar Protic | 25 | Generally Avoid. Solvates and deactivates the nucleophile through H-bonding, slowing the Sₙ2 reaction. |
Experimental Protocols
General Protocol for the Substitution with an Amine Nucleophile
This protocol provides a robust starting point for the reaction of 4-(chloromethyl)-1,3-thiazole-2-carbonitrile (as the free base) with a generic primary amine.
Materials:
-
4-(Chloromethyl)-1,3-thiazole-2-carbonitrile (1.0 eq.)
-
Primary Amine Nucleophile (1.2 - 2.0 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq.)
-
Acetonitrile (CH₃CN), anhydrous (0.1 - 0.2 M concentration)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-(chloromethyl)-1,3-thiazole-2-carbonitrile (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).
-
Add anhydrous acetonitrile via syringe to the desired concentration.
-
Begin vigorous stirring. Add the primary amine nucleophile (1.2 - 2.0 eq.) to the suspension.
-
Heat the reaction mixture to 50-60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel to yield the pure 4-((alkylamino)methyl)-1,3-thiazole-2-carbonitrile.
General Sₙ2 Reaction and Mechanism
Caption: The concerted Sₙ2 mechanism for nucleophilic substitution.
References
- BenchChem. (2025). Troubleshooting low yields in Hantzsch thiazole synthesis.
- BenchChem. (2025). Technical Support Center: Hantzsch Thiazole Synthesis.
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
- BenchChem. (2025). Technical Support Center: Thiazole Synthesis Regioselectivity.
- ResearchGate.
- BenchChem. (2025). An In-depth Technical Guide to 4-(Chloromethyl)thiazole Hydrochloride: A Key Synthetic Building Block.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 4-(Methoxymethyl)
- IJIRSET. (2019). Synthesis of Heterocyclic Compounds.
- RSC Publishing.
- OCLUE. Chapter 4: Nucleophilic Substitution Part II.
- ResearchGate. (2025).
- IJPSR. (2024).
- IntechOpen. (2020).
- BenchChem. (2025). Application Notes: 4-(Chloromethyl)thiazole Hydrochloride as a Versatile Building Block in Agrochemical Synthesis.
- PubMed. (2013). The conversion of [(4-chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines into azine fused thiazole-2-carbonitriles.
- SpringerLink. (2017). Reaction of 4,5-dichloro-3-trichloromethylisothiazole with heterocyclic amines.
- MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
- Der Pharma Chemica.
- YouTube. (2020).
- ECHEMI. 4-(chloromethyl)-1,3-thiazole.
- Journal of Science and Technology. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
- PMC.
- Chemistry LibreTexts. (2021). 7.1: Nucleophilic Substitution Reaction Overview.
- PubMed. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach.
- Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction.
- Reddit. (2021). Question: what are the reaction conditions for a nucleophilic substitution of a haloalkane to form an alcohol?
- Organic Chemistry 1: An open textbook. 9.2. Common nucleophilic substitution reactions.
- ACS Publications. (2021).
- MDPI. (2021). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes.
- ChemScene. 4-(Chloromethyl)-2-(4-methanesulfonylphenyl)-1,3-thiazole.
- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 4-(Chloromethyl)thiazole Hydrochloride in Organic Solvents.
- Sigma-Aldrich. 4-(Chloromethyl)thiazole hydrochloride.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chapter 4: Nucleophilic Substitution Part II – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]
- 6. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 4-(Chloromethyl)thiazole hydrochloride 7709-58-2 [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-(Chloromethyl)-1,3-thiazole-2-carbonitrile
[1]
Product Code: 4-CMT-2CN CAS: [Search Result 1.4: 3364-76-9 (General Thiazole) / Specific nitrile variants often proprietary, check specific vendor] Note: For this guide, we focus on the specific functional chemistry of the 4-chloromethyl-2-cyano scaffold.[1] Chemical Formula: C₅H₃ClN₂S Molecular Weight: 158.61 g/mol [1][2]
Technical Overview & Impurity Profile
User Question: Why is my crude product darkening, and what are the major impurities I need to remove?
Scientist’s Analysis: 4-(Chloromethyl)-1,3-thiazole-2-carbonitrile is a highly reactive electrophile.[1] The chloromethyl group is an alkylating moiety, while the nitrile group at position 2 exerts a strong electron-withdrawing effect, deactivating the thiazole ring nitrogen but making the methylene chloride susceptible to nucleophilic attack.[3]
Common Impurity Profile
| Impurity Type | Origin | Chemical Behavior | Removal Strategy |
| Hydrolysis Product (4-(Hydroxymethyl)...)[1][][5][6][7][8] | Moisture exposure during synthesis or storage.[2] | Polar, H-bond donor.[3] | Silica Gel Chromatography (Retains strongly).[2] |
| Dimer/Oligomer | Self-alkylation (intermolecular reaction between -CH₂Cl and ring N).[1] | High molecular weight, often colored (yellow/brown).[2][3] | Recrystallization (insoluble in non-polar solvents).[2] |
| Des-chloro Analog (4-Methyl...)[1][7] | Over-reduction during synthesis.[2] | Similar polarity to product but non-reactive.[2] | High-efficiency Fractional Crystallization or HPLC.[1] |
| Starting Material (e.g., Thioamide) | Incomplete cyclization.[2][3] | Varies, often less polar than the nitrile.[2][3] | Flash Chromatography.[2] |
Decision Matrix: Selecting the Right Purification Method
Do not apply a "one-size-fits-all" approach. Use this logic gate to determine your protocol.
Figure 1: Decision tree for selecting the optimal purification workflow based on crude purity and physical state.
Detailed Protocols
Method A: Recrystallization (The "Gold Standard" for Solids)
Recommended for crude purity >85%.[2][3]
The Science: The electron-deficient nature of the thiazole ring often facilitates good crystallization forces (pi-stacking).[1] We utilize a binary solvent system to exclude polar hydrolysis impurities.[2]
Reagents:
-
Solvent A (Good Solvent): Ethyl Acetate (EtOAc) or Ethanol (EtOH).[2][3]
-
Solvent B (Anti-Solvent): n-Heptane or Hexanes.[2]
Protocol:
-
Dissolution: Place 10 g of crude solid in a flask. Add minimal hot EtOAc (approx. 3-5 mL/g) at 60°C until fully dissolved.
-
Critical: Do not boil excessively; prolonged heat can degrade the chloromethyl group.[2]
-
-
Filtration (Optional): If insoluble dark particles (polymers) remain, filter hot through a glass frit or Celite pad.[2][3]
-
Nucleation: Remove from heat. While stirring moderately, add warm n-Heptane dropwise until a persistent turbidity (cloudiness) is observed.
-
Crystallization: Allow the solution to cool to room temperature slowly (over 2 hours). Rapid cooling traps impurities.
-
Finishing: Cool in an ice bath (0-4°C) for 1 hour.
-
Collection: Filter the crystals. Wash the cake with cold 1:3 EtOAc:Heptane.
Troubleshooting:
-
Issue: "Oiling out" (Product separates as a liquid, not crystals).[2][3]
-
Fix: Re-heat to dissolve.[2] Add a "seed crystal" of pure product. Scratch the glass wall. Increase the ratio of Solvent A slightly.
Method B: Flash Column Chromatography
Recommended for oils or low-purity mixtures (<85%).[1]
The Science: The nitrile group provides a distinct dipole moment, allowing separation from non-polar starting materials and highly polar hydrolysis products on silica gel.[2][3]
Stationary Phase: Silica Gel 60 (230-400 mesh).[2] Mobile Phase: Gradient of n-Hexane/Ethyl Acetate.[1]
Protocol:
-
Equilibration: Pack column with 100% Hexane.
-
Loading: Dissolve crude oil in minimal DCM (Dichloromethane) and load carefully.
-
Elution Gradient:
-
Detection: UV at 254 nm. The thiazole ring is UV active.[2]
Scientist's Tip: Avoid using Methanol in the eluent if possible.[2] Methanol can slowly react with the chloromethyl group via solvolysis during the separation process if the fraction collection is slow.
Troubleshooting & FAQs
Q: My product turned pink/red during drying. What happened?
A: This indicates acid-catalyzed decomposition .[1]
-
Cause: Trace HCl (a byproduct of the chloromethylation or hydrolysis) is present. The nitrile group can also hydrolyze to an amide under acidic conditions.[2]
-
Solution: Wash your organic layer with saturated Sodium Bicarbonate (NaHCO₃) before purification. Ensure the recrystallization solvent is neutral. Store the final product over a stabilizer (like solid Na₂CO₃) if long-term storage is required, or simply keep it dry at -20°C.[1][3]
Q: Can I use amine bases (like Triethylamine) to neutralize the crude?
A: NO. [2]
-
Reason: The chloromethyl group is a potent alkylating agent.[2] Adding a tertiary amine (Et₃N) will result in immediate quaternization, forming a quaternary ammonium salt (precipitate), destroying your product.[2][3]
-
Alternative: Use inorganic weak bases like solid Sodium Bicarbonate or Potassium Carbonate for neutralization steps.
Q: Is this compound toxic?
A: Yes, treat it as a Class 1 Alkylating Agent .[2]
Stability & Degradation Pathway
Understanding how the molecule breaks down helps you prevent it.[2]
Figure 2: Primary degradation pathways.[2][3] Note that moisture leads to the alcohol, while heat/concentration leads to dimerization.[2][3]
References
-
BenchChem. (2025).[2][9][10][11] Technical Support Center: Purification of 4-(Methoxymethyl)thiazole. Link (Cited for general thiazole purification logic).[2][3][9]
-
Sigma-Aldrich. (n.d.).[2] 4-(Chloromethyl)thiazole hydrochloride - Product Specification. Link (Cited for handling chloromethyl thiazole derivatives).[2][3]
-
European Patent Office. (1991).[2] Process for the preparation of chlorothiazole derivatives (EP 0446913 A1). Link (Cited for synthesis and thermal stability data).[3]
-
PubChem. (2025).[2][9] 4-(chloromethyl)-1,3-thiazole-2-carbonitrile Compound Summary. Link (Cited for structural confirmation and formula).[2][3]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. PubChemLite - 4-(chloromethyl)-1,3-thiazole-2-carbonitrile (C5H3ClN2S) [pubchemlite.lcsb.uni.lu]
- 3. mdpi.com [mdpi.com]
- 5. chemscene.com [chemscene.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN103864748A - Purification method of 4-chloromethyl-5-methyl-1,3-dioxole-2-ketone - Google Patents [patents.google.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Stability of 4-(Chloromethyl)-1,3-thiazole-2-carbonitrile in aqueous solutions
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 4-(chloromethyl)-1,3-thiazole-2-carbonitrile in their experimental workflows. Given the reactive nature of this molecule, a thorough understanding of its stability in aqueous solutions is critical for reproducible and accurate results. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to assess the stability of this compound.
I. Understanding the Inherent Reactivity
4-(Chloromethyl)-1,3-thiazole-2-carbonitrile possesses two primary functional groups susceptible to degradation in aqueous media: the chloromethyl group and the nitrile group. The electron-withdrawing nature of the thiazole ring enhances the reactivity of the chloromethyl group, making it a good leaving group for nucleophilic substitution reactions. Water, although a weak nucleophile, can hydrolyze the C-Cl bond, particularly under forcing conditions such as elevated temperature or non-neutral pH.[1]
Simultaneously, the nitrile group can undergo hydrolysis to form a carboxylic acid, a reaction that can be catalyzed by both acidic and basic conditions.[2][3] Therefore, when working with this compound in aqueous buffers, it is crucial to anticipate and control for these potential degradation pathways.
II. Frequently Asked Questions (FAQs)
Q1: I am observing a gradual loss of my starting material in my aqueous buffer over time. What is likely happening?
A1: The most probable cause is the hydrolysis of the chloromethyl group to a hydroxymethyl group, forming 4-(hydroxymethyl)-1,3-thiazole-2-carbonitrile. This is a common degradation pathway for reactive benzylic and heterocyclic halides in aqueous media.[4] The rate of this hydrolysis is expected to be dependent on the pH and temperature of your solution.
Q2: My reaction is buffered at a high pH, and I am seeing unexpected polar impurities. What could they be?
A2: At a high pH, you may be observing accelerated degradation. Besides the hydrolysis of the chloromethyl group, the nitrile group is susceptible to base-catalyzed hydrolysis.[3] This would result in the formation of 4-(chloromethyl)-1,3-thiazole-2-carboxylic acid or 4-(hydroxymethyl)-1,3-thiazole-2-carboxylic acid. These carboxylic acid derivatives will be significantly more polar than your starting material.
Q3: Can I expect the compound to be stable in an acidic solution?
A3: While many compounds are more stable at lower pH, this is not guaranteed for 4-(chloromethyl)-1,3-thiazole-2-carbonitrile. Acid-catalyzed hydrolysis of the nitrile group can occur, leading to the corresponding carboxylic acid.[2] Additionally, very low pH may affect the stability of the thiazole ring itself, although this is less common under typical experimental conditions. A forced degradation study is the most reliable way to determine its stability at a specific acidic pH.
Q4: I am using this compound in a cell-based assay. Are there any special precautions I should take?
A4: Yes. Due to its reactivity, it is advisable to prepare stock solutions in a dry, aprotic solvent like DMSO and add it to your aqueous cell culture medium immediately before the experiment. This minimizes the time the compound is exposed to the aqueous environment. It is also recommended to run a control experiment to assess the stability of the compound in the cell culture medium over the time course of your assay.
Q5: What is the best way to monitor the stability of this compound?
A5: The most effective technique is High-Performance Liquid Chromatography (HPLC) with UV detection.[5] A reverse-phase C18 column is a good starting point.[6] This will allow you to separate the parent compound from its more polar degradation products. For definitive identification of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[7]
III. Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Low or inconsistent bioactivity in cell-based assays. | Degradation of the compound in the aqueous assay medium. | Prepare a concentrated stock solution in anhydrous DMSO. Add the stock solution to the aqueous medium immediately before use. Run a time-course experiment to quantify the compound's stability in the medium. |
| Appearance of a new, more polar peak in HPLC analysis over time. | Hydrolysis of the chloromethyl group to a hydroxymethyl group. | Confirm the identity of the new peak using LC-MS. If hydrolysis is confirmed, consider performing your experiment at a lower temperature or for a shorter duration. |
| Multiple new peaks observed, especially under basic conditions. | Concurrent hydrolysis of both the chloromethyl and nitrile groups. | Characterize the degradation products using LC-MS/MS. If possible, adjust the pH of your solution to a more neutral range where the compound exhibits greater stability. |
| Poor reproducibility between experiments. | Inconsistent preparation and handling of aqueous solutions of the compound. | Standardize the procedure for preparing aqueous solutions. Ensure the buffer composition, pH, and temperature are consistent across all experiments. Prepare fresh solutions for each experiment. |
IV. Predicted Degradation Pathways
The primary degradation pathways for 4-(chloromethyl)-1,3-thiazole-2-carbonitrile in aqueous solutions are predicted to be hydrolysis of the chloromethyl group and hydrolysis of the nitrile group.
Caption: Predicted degradation pathways in aqueous solution.
V. Experimental Protocol: Forced Degradation Study
This protocol outlines a comprehensive forced degradation (stress testing) study to determine the stability of 4-(chloromethyl)-1,3-thiazole-2-carbonitrile under various conditions.[8][9]
Objective: To identify the degradation pathways and kinetics of 4-(chloromethyl)-1,3-thiazole-2-carbonitrile in aqueous solutions under hydrolytic (acidic, basic, neutral), oxidative, and thermal stress.
Materials:
-
4-(chloromethyl)-1,3-thiazole-2-carbonitrile
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Anhydrous DMSO
-
pH meter
-
HPLC-UV system
-
LC-MS system (for peak identification)
-
Thermostatically controlled water bath or oven
Experimental Workflow:
Caption: Workflow for the forced degradation study.
Step-by-Step Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 4-(chloromethyl)-1,3-thiazole-2-carbonitrile in anhydrous DMSO.
-
Stress Conditions:
-
Acid Hydrolysis: To a vial, add an aliquot of the stock solution to 0.1 M HCl to achieve a final concentration of 100 µg/mL. Place the vial in a water bath at 60°C.
-
Base Hydrolysis: To a vial, add an aliquot of the stock solution to 0.1 M NaOH to achieve a final concentration of 100 µg/mL. Keep the vial at room temperature.
-
Neutral Hydrolysis: To a vial, add an aliquot of the stock solution to HPLC grade water to achieve a final concentration of 100 µg/mL. Place the vial in a water bath at 60°C.
-
Oxidative Degradation: To a vial, add an aliquot of the stock solution to 3% H₂O₂ to achieve a final concentration of 100 µg/mL. Keep the vial at room temperature.
-
Thermal Degradation (Solution): Prepare a solution of the compound in water (100 µg/mL) and place it in an oven at 60°C.
-
Thermal Degradation (Solid): Place a small amount of the solid compound in an oven at 60°C.
-
-
Sampling: Withdraw aliquots from each solution at specified time points (e.g., 0, 2, 4, 8, and 24 hours). For the solid thermal stress, dissolve a small amount in DMSO at each time point.
-
Sample Preparation for Analysis:
-
For the acid and base hydrolysis samples, neutralize the aliquots with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis with the mobile phase.
-
-
HPLC Analysis:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). A suitable starting gradient could be 95:5 (A:B) to 5:95 (A:B) over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by a UV scan of the parent compound (a starting point could be around 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Determine the rate of degradation and, if possible, the half-life under each condition.
-
Identify and quantify the major degradation products.
-
-
LC-MS Analysis: Analyze the stressed samples using LC-MS to determine the mass of the degradation products and aid in their structural elucidation.
VI. References
-
BenchChem. (2025). Thermal Stability of Thiazolo[5,4-d]thiazole-Based Materials: An In-depth Technical Guide. BenchChem.
-
Request PDF. (n.d.). Functionalized Dithienylthiazolo[5,4-d]thiazoles For Solution-Processable Organic Field-Effect Transistors. ResearchGate.
-
MDPI. (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI.
-
IJCRT.org. (2023). Stability Indicating Assay Method. IJCRT.org.
-
ResearchGate. (n.d.). pH-rate profiles for the hydrolysis of compounds. ResearchGate.
-
Global Journal of Medical, Pharmaceutical, and Biomedical Update. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
-
International Journal of Pharmacy and Technology. (2022). Forced Degradation – A Review.
-
PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.
-
Chemical Synthesis Database. (2025). 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylic acid.
-
SIELC Technologies. (2018). Separation of 2-Acetylthiazole on Newcrom R1 HPLC column.
-
The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals.
-
ResearchGate. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.
-
PharmaTutor. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
-
BMC Chemistry. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.
-
National Institutes of Health. (2017). Prediction of hydrolysis products of organic chemicals under environmental pH conditions.
-
U.S. Environmental Protection Agency. (n.d.). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships.
-
ACS Omega. (2022). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method.
-
IJSDR. (n.d.). Stability indicating study by using different analytical techniques.
-
American Laboratory. (2013). Best Practices for Avoiding Incidents With Reactive Chemicals.
-
PubMed. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR.
-
ResearchGate. (n.d.). pH rate profile for the hydrolysis of 6 at 200 °C.
-
University of Rochester. (2026). How to Troubleshoot a Reaction.
-
Scilit. (n.d.). pH-Rate profile for the hydrolysis of some esters of a bicyclic phosphinic acid.
-
Wikipedia. (n.d.). Thiazole.
-
American Chemical Society. (n.d.). Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS.
-
Semantic Scholar. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings.
-
Malaysian Journal of Chemistry. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
-
National Institutes of Health. (2023). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives.
-
National Institutes of Health. (n.d.). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents.
-
University of Prince Edward Island. (n.d.). Standard Operating Procedures for Working with Dangerously Reactive Chemicals.
-
MDPI. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis.
-
ACS Publications. (2023). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives.
-
SciELO. (2012). LC, LC-MS/MS studies for the identification and characterization of degradation products of hydrochlorothiazide.
-
National Academies Press. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
-
ResearchGate. (n.d.). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.
-
BenchChem. (2025). A Comparative Guide to Analytical Methodologies for 2-(Furan-2-yl)-4-methylbenzo[d]thiazole.
-
Asian Journal of Chemistry. (n.d.). Synthesis of Some Hydroxymethyl Derivatives of 4H-Pyran-4-ones via N–O Bond Cleavage.
-
SciELO. (n.d.). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity.
-
Journal of Pharmaceutical and Biomedical Analysis. (2010). Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry.
-
Journal of Pharmaceutical Research International. (n.d.). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS.
-
Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Stability-indicating assay method for determination of actarit, its process related impurities and degradation products.
-
Organic Syntheses. (n.d.). A New Approach to the Cyanoacetic Ester Synthesis.
-
ChemScene. (n.d.). 5-(Hydroxymethyl)thiazole-2-carbonitrile.
Sources
- 1. biomedres.us [biomedres.us]
- 2. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry | European Journal of Chemistry [eurjchem.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmainfo.in [pharmainfo.in]
Technical Support Center: Handling & Storage of 4-(Chloromethyl)-1,3-thiazole-2-carbonitrile
Welcome to the Technical Support Center. 4-(Chloromethyl)-1,3-thiazole-2-carbonitrile is a highly versatile bifunctional building block used extensively in pharmaceutical synthesis. However, its structural features—a highly electrophilic chloromethyl group and a nucleophilic thiazole nitrogen—create a kinetically reactive system that is prone to rapid degradation if mishandled.
As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice. Below, you will find field-proven troubleshooting guides, mechanistic insights, and a self-validating storage protocol derived from the reactivity profiles of established structural analogs [1, 2].
Troubleshooting & FAQs
Q1: My compound arrived as a free-flowing powder, but after a month in the refrigerator, it has turned into an insoluble, sticky gum. What happened?
Mechanistic Cause: You are observing self-alkylation (quaternization) . The free base of this compound is a self-reacting system. The nucleophilic nitrogen on the thiazole ring of one molecule attacks the highly electrophilic chloromethyl group (-CH
Q2: The powder has clumped together, and there is a sharp, pungent odor when I open the vial. Is it still usable?
Mechanistic Cause: The compound has undergone moisture-induced hydrolysis . The chloromethyl group is highly sensitive to water. Atmospheric moisture acts as a nucleophile, converting the chloromethyl group into a hydroxymethyl group (-CH
Q3: Can I store this compound in a standard clear glass vial? Mechanistic Cause: No. Heterocyclic carbonitriles and chloromethyl derivatives can undergo radical-mediated photodegradation when exposed to UV light, leading to severe discoloration (yellowing or browning) and side-reactions. Solution: Always store in amber glass vials to block UV transmission, consistent with handling standards for [3].
Degradation Diagnostics & Data Presentation
Use the following table to diagnose the state of your current batch before proceeding with sensitive synthetic steps.
| Degradation Pathway | Visual / Physical Indicator | Analytical Indicator (NMR / MS) | Prevention Strategy |
| Self-Alkylation (Polymerization) | Turns from crystalline powder to a sticky/gummy solid; Insoluble in standard organic solvents. | Loss of sharp thiazole proton signals; Appearance of broad polymeric peaks in | Store strictly at -20 °C; Convert to HCl salt if possible. |
| Hydrolysis | Clumping of powder; Pungent odor (HCl release) upon opening. | Appearance of -CH | Handle under Argon; Use active desiccants. |
| Photodegradation | Discoloration (turns from white/off-white to yellow or brown). | Complex mixture of degradation products in LC-MS traces. | Store exclusively in amber glass vials. |
Experimental Protocol: Inert Aliquoting and Long-Term Storage
To ensure trustworthiness and reproducibility, your storage protocol must be a self-validating system. By dividing the bulk material into single-use aliquots, you eliminate the risk of repeated freeze-thaw cycles and cumulative moisture exposure.
Step-by-Step Methodology:
-
Thermal Equilibration: Remove the primary shipping container from cold storage. Do not open it. Place it inside a vacuum desiccator containing active indicating Drierite for 1–2 hours until it reaches ambient room temperature.
-
Causality: Opening a cold vial in ambient air instantly condenses atmospheric water vapor onto the chemical, initiating irreversible hydrolysis.
-
-
Atmospheric Transfer: Transfer the equilibrated, sealed vial into a glovebox purged with high-purity Argon (O
< 1 ppm, H O < 1 ppm). -
Aliquoting: Weigh the compound into single-use aliquots (e.g., 50 mg or 100 mg) using pre-oven-dried (120 °C for 4 hours) amber glass vials.
-
Causality: Single-use aliquots isolate potential contamination. If one vial is compromised, the rest of your inventory remains pristine.
-
-
Hermetic Sealing: Cap each vial tightly with a PTFE-lined screw cap. Wrap the junction of the cap and vial tightly with Parafilm to create a secondary physical moisture barrier.
-
Secondary Containment & Freezing: Place the aliquoted vials into a secondary airtight container (e.g., a Nalgene jar) filled with indicating silica gel. Store the entire assembly in a -20 °C freezer.
Pathway & Workflow Visualizations
Mechanistic pathways of degradation for 4-(Chloromethyl)-1,3-thiazole-2-carbonitrile.
Optimal step-by-step storage workflow to prevent hydrolysis and self-alkylation.
References
Recrystallization solvents for 4-(Chloromethyl)-1,3-thiazole-2-carbonitrile purification
Welcome to the technical support guide for the purification of 4-(chloromethyl)-1,3-thiazole-2-carbonitrile. As a key intermediate in pharmaceutical and agrochemical synthesis, achieving high purity is critical for downstream success. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding its purification by recrystallization.
Troubleshooting Guide: Recrystallization Issues
Recrystallization is a powerful technique for purifying solid organic compounds, but it is not without its challenges.[1] This section addresses common problems encountered during the purification of 4-(chloromethyl)-1,3-thiazole-2-carbonitrile and provides systematic solutions.
Question 1: My compound "oils out" and won't crystallize upon cooling. What's happening and how can I fix it?
Answer:
"Oiling out," where the compound separates as a liquid instead of forming solid crystals, is a frequent issue.[1] This typically occurs when a saturated solution is achieved at a temperature above the compound's melting point, or when the solution becomes supersaturated too quickly.[2][3] Impurities can also depress the melting point, exacerbating the problem.[1]
Possible Causes & Solutions:
-
Inappropriate Solvent Choice: The solvent's boiling point may be too high.
-
Solution: Re-dissolve the oil in a small amount of the hot solvent and add a co-solvent (or "anti-solvent") in which the compound is less soluble while keeping the solution warm.[2] Alternatively, select a new, lower-boiling point solvent in which the compound is still soluble when hot and insoluble when cold.[1]
-
-
Cooling Rate is Too Rapid: Placing the hot flask directly into an ice bath can induce shock cooling, which favors oil formation over the ordered process of crystallization.[1]
-
High Impurity Load: Significant amounts of impurities can interfere with crystal lattice formation.
-
Solution: If the oil can be solidified by cooling and scratching, it may be possible to recover it and attempt recrystallization again, perhaps with a different solvent system.[2] If colored impurities are present, consider treating the hot solution with activated charcoal before the hot filtration step.[3]
-
Question 2: I've cooled the solution, but no crystals have formed. What should I do?
Answer:
The failure of crystals to form from a cooled solution is most commonly due to two reasons: the solution is not sufficiently saturated, or it is supersaturated.[1][2]
Possible Causes & Solutions:
-
Too Much Solvent: This is the most frequent cause of crystallization failure.[1][2] If the concentration of the compound is below its saturation point at the cold temperature, it will simply remain in solution.
-
Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration.[4] Do this in a fume hood. Periodically remove the flask from the heat and allow it to cool to see if crystals form. Once you have reached a suitable concentration, follow a slow cooling procedure.[4]
-
-
Supersaturation: The solution may contain more dissolved solute than it can theoretically hold at that temperature, but the crystals lack a nucleation site to begin growing.[2]
-
Solution 1: Induce Crystallization by Scratching. Use a glass stirring rod to gently scratch the inner surface of the flask just below the solvent line.[6] The microscopic scratches on the glass provide a rough surface that can serve as a nucleation point for crystal growth.[2][6]
-
Solution 2: Add a Seed Crystal. If you have a small crystal of the pure compound, adding it to the cooled solution can provide a template for crystallization to begin.[6]
-
Question 3: My recrystallization yield is very low. How can I improve it?
Answer:
A low recovery of purified product is a frustrating outcome. Several factors during the recrystallization process can contribute to this loss of material.[4]
Possible Causes & Solutions:
-
Excessive Solvent Use: While ensuring all the compound dissolves is crucial, using a large excess of hot solvent will mean that a significant amount of your product will remain dissolved in the mother liquor even after cooling.[4][6]
-
Premature Crystallization: If crystals form during the hot filtration step (if performed), product will be lost on the filter paper.
-
Solution: Ensure the filtration of the hot solution is done as quickly as possible. Using a heated filter funnel or pre-warming the funnel and receiving flask with hot solvent can prevent the solution from cooling and crystallizing prematurely.
-
-
Inadequate Cooling: To maximize your yield, the final temperature of the solution should be as low as practical.
-
Improper Washing: Washing the collected crystals is necessary to remove adhering mother liquor, but using too much wash solvent or a solvent that is not cold enough will redissolve some of your product.[6]
Frequently Asked Questions (FAQs)
Q1: What is the best recrystallization solvent for 4-(chloromethyl)-1,3-thiazole-2-carbonitrile?
The ideal recrystallization solvent is one where the target compound has high solubility at an elevated temperature and low solubility at room or ice-bath temperatures.[7] While specific solubility data for 4-(chloromethyl)-1,3-thiazole-2-carbonitrile is not widely published, literature on similar heterocyclic nitriles suggests several starting points for solubility testing.[5] Polar solvents like ethanol or methanol, or solvent mixtures like ethanol/water or acetone/hexane, are often effective for such compounds.[5][9][10] A systematic approach to testing solubility is the most reliable method.
Experimental Protocol: Solubility Testing
-
Place approximately 20-30 mg of your crude compound into several small test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) dropwise, starting with about 0.25 mL.[6]
-
Observe the solubility at room temperature.
-
If the compound is insoluble at room temperature, gently heat the tube in a sand or water bath to the solvent's boiling point.[7]
-
If the compound dissolves completely in the hot solvent, it is a potential candidate.[6]
-
Cool the tube slowly to room temperature, then place it in an ice bath. A good solvent will produce a large crop of crystals upon cooling.[6]
-
If the compound is too soluble in one solvent and insoluble in another, a solvent-pair system (e.g., dissolving in hot ethanol and adding water dropwise until cloudy) may be effective.[1]
Q2: What are the primary safety precautions when handling 4-(chloromethyl)-1,3-thiazole-2-carbonitrile?
While a specific Safety Data Sheet (SDS) for this exact compound is not available, data for structurally similar compounds like 2-chloro-5-(chloromethyl)-1,3-thiazole and 4-(chloromethyl)thiazole hydrochloride indicate significant hazards.[11][12] These compounds are classified as toxic, corrosive, and skin sensitizers.[11] Therefore, the following precautions are mandatory:
-
Engineering Controls: Always handle the compound inside a certified chemical fume hood to avoid inhalation of dusts or vapors.[11][13]
-
Personal Protective Equipment (PPE): Wear impermeable gloves, safety glasses with side shields, and a lab coat.[11][13] An eye wash station and safety shower must be readily accessible.[11]
-
Storage: Store the compound in a cool, well-ventilated area in a tightly closed container, away from strong oxidizing agents, acids, and bases.[11][14] Recommended storage may be at 2-8 °C.[11]
Q3: My purified product is still colored. How can I remove colored impurities?
Colored impurities are often non-volatile, highly conjugated molecules present in small amounts. They can sometimes be removed with activated charcoal.
Protocol: Decolorization with Activated Charcoal
-
Dissolve the crude compound in the minimum amount of hot recrystallization solvent.
-
Remove the flask from the heat source and allow it to cool slightly to prevent flash boiling when the charcoal is added.[3]
-
Add a very small amount of activated charcoal (a spatula tip is often sufficient). Adding too much will adsorb your product and reduce the yield.
-
Gently heat the mixture back to boiling for a few minutes while swirling.[3]
-
Perform a hot gravity filtration to remove the charcoal.
-
Allow the now-colorless filtrate to cool slowly to induce crystallization.[5]
Q4: What types of impurities might be present in my crude 4-(chloromethyl)-1,3-thiazole-2-carbonitrile?
Impurities in active pharmaceutical ingredients (APIs) and intermediates can originate from various sources during synthesis.[15] For this compound, potential impurities could include:
-
Unreacted Starting Materials: Residual reagents from the synthesis process.
-
Byproducts: Compounds formed from side reactions.[15]
-
Degradation Products: The nitrile group can be susceptible to hydrolysis to form amides or carboxylic acids, especially in the presence of acid or base at elevated temperatures.
-
Residual Solvents: Solvents used in the synthesis or workup.
These impurities are considered relevant if they have undesirable toxicological or environmental properties or affect the stability of the final product.
Data and Workflow Visualization
Table 1: Potential Solvents for Recrystallization Screening
| Solvent | Boiling Point (°C) | Polarity | Notes & Potential Hazards |
| Ethanol | 78 | Polar Protic | Good general-purpose solvent for polar compounds.[5][9] Flammable. |
| Methanol | 65 | Polar Protic | Similar to ethanol but more volatile.[5] Toxic. Flammable. |
| Isopropanol (IPA) | 82 | Polar Protic | Less volatile than ethanol. Often a good choice. Flammable. |
| Ethyl Acetate | 77 | Polar Aprotic | Good for moderately polar compounds. Flammable. Irritant. |
| Toluene | 111 | Non-polar | Can be effective for less polar compounds. Flammable. Toxic. |
| Cyclohexane | 81 | Non-polar | Good anti-solvent for polar compounds.[5][10] Flammable. |
| Water | 100 | Polar Protic | Often used as an anti-solvent with a miscible organic solvent like ethanol or acetone.[5][10] |
| Acetone/Hexane | Varies | Solvent Pair | A common polar/non-polar mixture for inducing crystallization.[5][10] |
Diagram 1: Workflow for Recrystallization Solvent Selection
Caption: Logical workflow for selecting a suitable recrystallization solvent system.
References
- BenchChem. (n.d.). Recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid derivatives.
- Apollo Scientific. (2007, July 12). SAFETY DATA SHEET: 2-CHLORO-5-(CHLOROMETHYL)-1,3-THIAZOLE.
- BenchChem. (n.d.). Purification methods for removing impurities from nitriles.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET: Chlormethiazole hydrochloride.
- Fisher Scientific. (2009, September 26). SAFETY DATA SHEET: 4-(Chloromethyl)-2-methyl-1,3-thiazole.
- 3M. (n.d.). Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica.
- TCI Chemicals. (2023, March 4). SAFETY DATA SHEET: 4-(Chloromethyl)thiazole Hydrochloride.
- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 4-(Chloromethyl)thiazole Hydrochloride in Organic Solvents.
- Al-Warhi, T., et al. (2023). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. PMC.
- MDPI. (2022, September 30). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies.
- University of Colorado Boulder. (n.d.). Recrystallization.
- BenchChem. (n.d.). Application Notes and Protocols for the Recrystallization of Isothiazole Carbonitriles.
- University of York. (n.d.). Problems with Recrystallisations.
- LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- (n.d.). Guide for crystallization.
- MDPI. (2023, October 27). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
- (n.d.). Recrystallization.
- Reddit. (2023, February 19). Go-to recrystallization solvent mixtures.
- (n.d.). Recrystallization.
- (n.d.). Recrystallization.
- International Journal of Pharmaceutical Sciences Review and Research. (2014, March 20). Presence of organic impurities into active pharmaceutical ingredients.
- BVL. (n.d.). Product chemistry - Relevant impurities of technical active substances.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. rubingroup.org [rubingroup.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 9. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
- 14. multimedia.3m.com [multimedia.3m.com]
- 15. ijpsr.com [ijpsr.com]
Handling moisture sensitivity of 4-(Chloromethyl)-1,3-thiazole-2-carbonitrile
Technical Support Center: 4-(Chloromethyl)-1,3-thiazole-2-carbonitrile
Current Status: Operational Topic: Moisture Sensitivity & Handling Protocols Ticket Priority: High (Irreversible Degradation Risk)
Executive Summary: The Dual-Threat Instability
4-(Chloromethyl)-1,3-thiazole-2-carbonitrile is a highly reactive electrophilic intermediate used primarily for installing the thiazole moiety in bioactive scaffolds (e.g., neonicotinoids, kinase inhibitors). Its handling is complicated by a "Dual-Threat" moisture sensitivity profile:
-
The Electrophile (Chloromethyl): Susceptible to
hydrolysis, releasing Hydrochloric Acid (HCl). -
The Labile Group (Nitrile): The HCl generated in step 1 autocatalyzes the hydrolysis of the nitrile group to an amide and subsequently a carboxylic acid.
The Bottom Line: Moisture does not just degrade a small percentage of your compound; it triggers an autocatalytic acidic cascade that can destroy the entire batch within hours at room temperature.
Module 1: The Degradation Mechanism (The "Why")
Understanding the chemical causality is the first step to prevention. The diagram below illustrates why standard "careful handling" is insufficient and "rigorous exclusion" is required.
Figure 1: The Autocatalytic Acid Cascade. Note how the initial hydrolysis of the chloromethyl group releases HCl, which then accelerates the destruction of the nitrile group.
Module 2: Storage & Handling Protocols
Quick Reference Dashboard
| Parameter | Requirement | Critical Limit |
| Storage Temp | -20°C (Freezer) | > 4°C accelerates degradation |
| Atmosphere | Argon or Nitrogen (Inert) | Oxygen is less critical than Moisture |
| Container | Amber Glass + Teflon Tape | Avoid metal caps (corrosion risk) |
| Desiccant | P₂O₅ or Activated Sieves | Silica gel is often insufficient |
| Shelf Life | 6 Months (Optimal conditions) | 24 Hours (Open air) |
Protocol A: Safe Weighing Procedure
Context: The compound is often a low-melting solid or semi-solid. Condensation forms rapidly on cold glass.
-
Equilibration: Remove the sealed vial from the freezer (-20°C) and place it in a desiccator. Allow it to warm to room temperature before opening (approx. 30-45 mins).
-
Why? Opening a cold vial condenses atmospheric moisture directly onto the solid, initiating the HCl cascade.
-
-
Inert Transfer: Ideally, weigh inside a glovebox. If unavailable, use an "Inverted Funnel" technique with a heavy flow of Argon over the balance pan.
-
Rapid Dissolution: Do not leave the solid on weighing paper. Transfer immediately into a pre-dried solvent.
Protocol B: Solvent Selection & Drying
Standard "HPLC Grade" solvents often contain 100-300 ppm water, which is lethal to this compound.
| Solvent | Recommended Grade | Drying Method |
| Dichloromethane (DCM) | Anhydrous (>99.9%) | Distilled over CaH₂ or passed through Alumina columns. |
| THF | Anhydrous, Inhibitor-free | Na/Benzophenone still or Molecular Sieves (3Å). |
| Acetonitrile | HPLC/MS Grade | Avoid if possible (Nitrile exchange risk at high T); Dry over 3Å sieves. |
| DMF/DMSO | Anhydrous | High Risk: Hygroscopic. Use fresh ampules only. |
Module 3: Troubleshooting & FAQs
Q1: The solid has turned from white/off-white to a yellow sticky gum. Is it usable?
Status: Critical Failure.
-
Diagnosis: The color change to yellow/orange indicates the formation of conjugated degradation products (likely polymerized thiazoles) and the "gum" texture suggests the presence of hydrolysis byproducts (alcohols/acids) which lower the melting point.
-
Action: Do not use. The presence of HCl (byproduct) will poison acid-sensitive reactions (e.g., couplings, organometallics). Recrystallization is rarely effective due to the similar solubility of the impurities.
Q2: I see a "Ghost Peak" in my LCMS at M+18 relative to the parent. What is it?
Status: Analytical Artifact.
-
Diagnosis: This is the Amide (Hydrolysis of Nitrile: R-CN + H₂O → R-CONH₂).
-
Root Cause: It likely formed on the column or in the autosampler vial if you used an aqueous mobile phase.
-
Verification: Run the sample in 100% organic solvent (e.g., MeOH) with direct infusion (no column). If the peak disappears, it was an on-column artifact. If it remains, your bulk material has degraded.
Q3: My nucleophilic substitution yield is low (30-40%). I used K₂CO₃ as a base.
Status: Protocol Error.
-
Diagnosis: Incomplete scavenging of HCl.
-
Explanation: The chloromethyl group is highly reactive.[1][2] If you use a weak heterogeneous base (K₂CO₃) in a non-polar solvent, the neutralization of the leaving group (Cl⁻/HCl) might be too slow. The local acid concentration rises, degrading the nitrile.
-
Solution: Switch to a soluble organic base like DIPEA (Hünig's Base) or TEA (2.5 equivalents) to ensure rapid neutralization of HCl in the homogeneous phase.
Q4: Can I store a stock solution of this compound?
Status: Not Recommended.
-
Reasoning: Even in "anhydrous" solvents, trace moisture (ppm level) acts catalytically over weeks.
-
Workaround: If absolutely necessary, store in Anhydrous Toluene at -80°C over 4Å Molecular Sieves. Avoid storing in DCM or Chloroform (which can generate HCl over time).
References
-
BenchChem. (2025).[1][3][4] An In-depth Technical Guide to 4-(Chloromethyl)thiazole Hydrochloride. Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: 4-(Chloromethyl)-2-methyl-1,3-thiazole hydrochloride. Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: 4-(Chloromethyl)thiazole hydrochloride.[1][5] Retrieved from
-
Echemi. (2025). Safety Data Sheet: Methyl 2-(chloromethyl)thiazole-4-carboxylate. Retrieved from
(Note: While specific literature for the 2-carbonitrile derivative is sparse, the handling protocols are derived from the well-documented stability profiles of the homologous 4-(chloromethyl)thiazole hydrochloride and general chemistry of alpha-haloheterocycles.)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Diverse modes of reactivity of 6-(chloromethyl)-6-methylfulvene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-(Chloromethyl)-2-methyl-1,3-thiazole hydrochloride , Tech., Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.fi]
Validation & Comparative
1H NMR spectrum analysis of 4-(Chloromethyl)-1,3-thiazole-2-carbonitrile
The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 4-(Chloromethyl)-1,3-thiazole-2-carbonitrile . This document is structured to assist researchers in structural validation, purity assessment, and solvent selection during drug development workflows.
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Professionals
Executive Summary & Structural Context
4-(Chloromethyl)-1,3-thiazole-2-carbonitrile is a high-value electrophilic scaffold used in the synthesis of antiviral and antineoplastic agents. Its reactivity lies in the chloromethyl group (susceptible to nucleophilic attack) and the nitrile group (precursor to amides/tetrazoles).
For the analytical scientist, the primary challenge is not just assignment, but differentiation from its metabolic precursors (specifically the alcohol intermediate) and solvent-dependent resolution . This guide compares the spectral performance in CDCl₃ vs. DMSO-d₆ and establishes a self-validating protocol for purity confirmation.
The Molecule at a Glance[1][2]
-
Core Scaffold: 1,3-Thiazole[1]
-
Position 2: Cyano group (-CN) [Strong Electron Withdrawing Group (EWG)]
-
Position 4: Chloromethyl group (-CH₂Cl) [Inductive EWG]
-
Position 5: Proton (H-5) [Diagnostic Singlet]
Theoretical Assignment & Chemical Shift Logic
Before analyzing experimental data, we must establish the causality of the shifts. The thiazole ring is aromatic, but the electron density is heavily skewed by the nitrogen and the substituents.
| Moiety | Proton Type | Predicted Shift (δ ppm) | Multiplicity | Mechanistic Explanation |
| Thiazole H-5 | Aromatic CH | 8.20 – 8.50 | Singlet (s)* | Highly deshielded due to the adjacent Sulfur and Nitrogen, plus the strong electron-withdrawing nature of the 2-CN group. |
| -CH₂Cl | Alkyl (Benzylic-like) | 4.75 – 4.95 | Singlet (s) | Deshielded by the electronegative Chlorine atom and the anisotropy of the thiazole ring. |
| Impurity (OH) | Alcohol Precursor | 4.60 – 4.70 | Singlet/Broad | If the chlorination is incomplete, the -CH₂OH signal appears upfield of the chloride. |
*Note: On high-field instruments (>500 MHz), the H-5 and -CH₂- protons may show fine allylic coupling (
Comparative Analysis: Solvent Performance
The choice of solvent drastically alters the "performance" of the spectrum—defined here as the ability to resolve the product from water peaks and impurities.
Comparison A: CDCl₃ (Chloroform-d)[3]
-
Status: Standard Baseline.
-
Performance: Excellent for the product itself. The non-polar nature prevents interaction with the nitrile, resulting in sharp lines.
-
Drawback: 4-(Chloromethyl)thiazoles can be unstable in acidic CDCl₃ (chloroform degrades to HCl over time), potentially causing hydrolysis of the nitrile or degradation of the chloride.
-
Water Peak: ~1.56 ppm (Far from regions of interest).[2]
Comparison B: DMSO-d₆ (Dimethyl Sulfoxide-d₆)[3]
-
Status: Preferred for Stability & Diagnostics.
-
Performance: The polar nature stabilizes the dipole of the nitrile. Crucially, DMSO-d₆ is the superior choice for purity analysis .
-
Why? In DMSO, the precursor alcohol (4-hydroxymethyl) will show a distinct hydroxyl proton doublet (due to coupling with CH₂) or a broad singlet around 5.0-5.5 ppm. In CDCl₃, this OH proton often exchanges and disappears, making the impurity harder to quantify.
-
Water Peak: ~3.33 ppm.[2] Warning: If the sample is wet, the water peak can broaden and obscure the -CH₂Cl region if not careful.
Data Summary Table: Solvent Shifts
| Proton | δ in CDCl₃ (ppm) | δ in DMSO-d₆ (ppm) | Shift Difference (Δδ) |
| Thiazole 5-H | 8.15 | 8.65 | +0.50 (Polarity effect) |
| -CH₂Cl | 4.78 | 4.95 | +0.17 |
| Residual Solvent | 7.26 (s) | 2.50 (quint) | N/A |
| H₂O Signal | 1.60 | 3.33 | Critical Interference Risk |
Experimental Protocol: Self-Validating Workflow
To ensure scientific integrity, follow this protocol designed to minimize artifacts (water suppression) and maximize signal-to-noise (S/N).
Step 1: Sample Preparation
-
Mass: Weigh 10–15 mg of the solid nitrile. (Lower concentrations in DMSO may lead to water peak dominance).
-
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D, ampule-sealed preferred to minimize water uptake).
-
Homogenization: Vortex for 30 seconds. Do not heat above 40°C, as the chloromethyl group is thermally labile.
-
Filtration: If any turbidity remains, filter through a cotton plug in a glass pipette directly into the NMR tube.
Step 2: Acquisition Parameters (Standard 400/500 MHz)
-
Pulse Sequence: zg30 (30° pulse angle) for quantitative integration.
-
Relaxation Delay (D1): Set to 5.0 seconds . (The isolated H-5 proton has a long T1 relaxation time; short D1 will under-integrate this peak).
-
Scans (NS): 16 or 32.
-
Temperature: 298 K (25°C).
Step 3: Processing & Validation
-
Phasing: Manual phasing is required. Autophase often fails on the large DMSO solvent peak.
-
Integration: Calibrate the Thiazole 5-H peak to 1H.
-
Validation Check: The -CH₂Cl peak must integrate to 2.0 ± 0.1H . If >2.1H, suspect overlap with the alcohol precursor or water.
Visualizations & Logic Pathways
Diagram 1: Diagnostic Decision Tree
This logic gate helps researchers identify if their reaction (Chlorination of the alcohol) went to completion.
Caption: Logic flow for distinguishing the chloromethyl product from the hydroxymethyl precursor based on chemical shift analysis.
Diagram 2: Solvent Selection Workflow
A guide to choosing the correct solvent based on the analytical goal.
Caption: Solvent selection strategy balancing spectral resolution, impurity detection, and sample stability.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Fulmer, G. R., et al. (2010).[4] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[4]
-
PubChem Database. (n.d.). 4-(Chloromethyl)-1,3-thiazole-2-carbonitrile (Compound CID: 11235288). National Library of Medicine.
-
Spectral Database for Organic Compounds (SDBS). (n.d.). Thiazole derivatives spectral data. AIST Japan.
Sources
FTIR characteristic peaks of 4-(Chloromethyl)-1,3-thiazole-2-carbonitrile
A Comparative Guide to the FTIR Spectroscopic Analysis of 4-(Chloromethyl)-1,3-thiazole-2-carbonitrile
Executive Summary
In modern drug discovery and agrochemical synthesis, bifunctional heterocycles serve as critical building blocks. 4-(Chloromethyl)-1,3-thiazole-2-carbonitrile is a highly versatile intermediate; its chloromethyl group is primed for nucleophilic substitution (e.g., solid-phase intramolecular thioalkylation for cyclic RGD peptides[1]), while the carbonitrile group acts as a handle for tetrazole formation or hydrolysis.
For researchers and analytical scientists, verifying the structural integrity of this intermediate before downstream synthesis is paramount. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive molecular fingerprint[2]. This guide objectively compares the FTIR performance and characteristic vibrational modes of 4-(Chloromethyl)-1,3-thiazole-2-carbonitrile against its structural analogs, providing a self-validating experimental protocol grounded in mechanistic causality.
Mechanistic Causality: Vibrational Shifts in Substituted Thiazoles
To accurately interpret the FTIR spectrum of 4-(Chloromethyl)-1,3-thiazole-2-carbonitrile, one must understand how its substituents perturb the electron density of the thiazole core.
-
The Electron-Withdrawing Cyano Effect (-C≡N): The cyano group at the C2 position exerts strong inductive (-I) and mesomeric (-M) electron-withdrawing effects. By pulling electron density away from the conjugated thiazole system, it increases the force constant of the ring's double bonds. This results in a "blue shift" (higher wavenumber) for the thiazole C=N stretching frequency (~1610 cm⁻¹) compared to unsubstituted thiazoles[3]. The cyano group itself appears as a sharp, highly diagnostic peak at approximately 2240 cm⁻¹[4].
-
The Chloromethyl Fingerprint (-CH₂Cl): The C4-substituted chloromethyl group introduces localized aliphatic C-H stretching (~2950–2990 cm⁻¹) and a highly polar C-Cl bond. The C-Cl stretching mode is distinctly visible in the lower fingerprint region, typically around 750 cm⁻¹[5].
Comparative FTIR Analysis: Product vs. Alternatives
When evaluating the purity or identity of 4-(Chloromethyl)-1,3-thiazole-2-carbonitrile, it is standard practice to compare its spectral data against simpler analogs that lack one of the functional groups. The table below summarizes the quantitative peak assignments used for comparative structural validation.
| Functional Group / Vibrational Mode | 4-(Chloromethyl)-1,3-thiazole-2-carbonitrile | Alternative 1: 4-(Chloromethyl)thiazole | Alternative 2: 2-Cyanothiazole |
| -C≡N Stretch | ~2240 cm⁻¹ (Strong, Sharp) | Absent | ~2240 cm⁻¹ (Strong, Sharp) |
| Thiazole C=N Stretch | ~1610 cm⁻¹ (Medium) | ~1595 cm⁻¹ (Medium) | ~1605 cm⁻¹ (Medium) |
| Thiazole C=C Stretch | ~1520 cm⁻¹ (Medium) | ~1510 cm⁻¹ (Medium) | ~1515 cm⁻¹ (Medium) |
| Aliphatic C-H Stretch (-CH₂-) | ~2950–2990 cm⁻¹ (Weak) | ~2950–2990 cm⁻¹ (Weak) | Absent |
| C-Cl Stretch | ~750 cm⁻¹ (Strong) | ~750 cm⁻¹ (Strong) | Absent |
Data synthesized from established spectroscopic behaviors of thiazolylcyanocyclopropanes[4], thiazole-based derivatives[3], and halomethyl compounds[5].
Experimental Protocol: Self-Validating ATR-FTIR Workflow
Traditional KBr pellet preparation can introduce moisture (broad O-H stretch at ~3300 cm⁻¹), which may obscure the weak aromatic C-H overtones of the thiazole ring. Therefore, Attenuated Total Reflectance (ATR) FTIR using a diamond crystal is the preferred methodology.
Step 1: Instrument Preparation & Background Subtraction
-
Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe. Allow the solvent to evaporate completely.
-
Causality: Halogenated thiazoles can leave persistent residues. Isopropanol evaporates cleanly without leaving aliphatic C-H residues that could artificially inflate the ~2950 cm⁻¹ signals of the chloromethyl group.
-
Validation Check: Run a background scan (64 scans, 4 cm⁻¹ resolution). The baseline must be perfectly flat, particularly in the diagnostic 2200–2300 cm⁻¹ and 700–800 cm⁻¹ regions.
Step 2: Sample Application
-
Action: Apply 2–5 mg of the solid 4-(Chloromethyl)-1,3-thiazole-2-carbonitrile directly onto the center of the ATR crystal. Lower the ATR anvil to apply consistent, firm pressure.
-
Causality: Optimal contact between the crystal and the sample is required for the infrared evanescent wave to penetrate the solid. Insufficient pressure will result in a weak signal-to-noise ratio, particularly for the rigid -C≡N dipole.
Step 3: Data Acquisition & Atmospheric Compensation
-
Action: Acquire the spectrum from 4000 to 400 cm⁻¹. Apply atmospheric compensation algorithms post-acquisition.
-
Causality: Ambient CO₂ rotational-vibrational bands appear at ~2350 cm⁻¹. If not mathematically compensated, these bands can artificially broaden or obscure the adjacent, critical -C≡N stretch at ~2240 cm⁻¹.
-
Validation Check: Verify that the -C≡N peak (~2240 cm⁻¹) and the C-Cl peak (~750 cm⁻¹) show a transmittance drop of at least 15-20% relative to the baseline. If either is missing, the synthesis has failed or degradation has occurred.
Analytical Workflow Visualization
The following logic tree dictates the structural validation process for this compound based on the acquired FTIR data.
Workflow for ATR-FTIR spectroscopic validation of 4-(Chloromethyl)-1,3-thiazole-2-carbonitrile.
References
-
National Center for Biotechnology Information (PMC). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Retrieved from:[Link]
-
The International Journal of Engineering and Science (THE IJES). Matrix isolation study of reactions of propargyl halides with ozone. Retrieved from:[Link]
-
MDPI. Thiazolylcyanocyclopropanes: Novel Donor–Acceptor Cyclopropanes for Accessing Thiazole-Containing Targets. Retrieved from:[Link]
Sources
- 1. 4-(CHLOROMETHYL)THIAZOLE HYDROCHLORIDE | 7709-58-2 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. theijes.com [theijes.com]
Comparative Guide: Reactivity of Chloromethyl vs. Bromomethyl Thiazole Carbonitriles
This guide objectively compares the reactivity, stability, and application of chloromethyl versus bromomethyl thiazole carbonitriles. It is designed for medicinal chemists and process engineers selecting the optimal electrophile for nucleophilic substitutions.
Executive Summary
Thiazole carbonitriles functionalized with halomethyl groups are critical intermediates in the synthesis of antiretrovirals (e.g., Ritonavir analogues) and agrochemicals (e.g., Thiamethoxam class). The choice between chloromethyl and bromomethyl analogues is a strategic trade-off between reactivity and stability .
-
Chloromethyl Thiazole Carbonitriles: Preferred for industrial scale-up due to superior thermal stability and lower cost. They often require activation (e.g., Finkelstein conditions) to react with weaker nucleophiles.
-
Bromomethyl Thiazole Carbonitriles: Offer kinetically superior reactivity (
), allowing reactions at lower temperatures with labile nucleophiles. However, they suffer from rapid degradation and severe lachrymatory properties.
Mechanistic Basis: The Halogen Effect
The reactivity difference is governed by the
Reaction Pathway (Graphviz)
The following diagram illustrates the kinetic pathway and the activation energy difference (
Figure 1: Comparative reaction coordinate pathways. The C-Br bond (weaker) breaks more readily, lowering the activation barrier compared to C-Cl.
Comparative Performance Data
The following data synthesizes experimental trends observed in heteroaromatic alkylations.
| Feature | Chloromethyl Thiazole Carbonitrile | Bromomethyl Thiazole Carbonitrile | Impact on Protocol |
| Leaving Group Ability | Moderate ( | Excellent ( | Br reacts ~50x faster. |
| Bond Dissociation Energy | ~81 kcal/mol (C-Cl) | ~68 kcal/mol (C-Br) | Cl requires higher temp ( |
| Thermal Stability | High (Stable at RT for months) | Low (Degrades/dimerizes at RT) | Br requires storage at -20°C. |
| Side Reactions | Minimal; slow hydrolysis. | Prone to elimination or self-alkylation. | Br requires anhydrous/buffered conditions. |
| Typical Yield (Amine Nu) | 75–90% (often requires NaI cat.) | 60–85% (cleaner, but handling loss) | Cl is better for scale; Br for precious amines. |
| Lachrymatory Effect | Moderate Irritant | Severe Lachrymator | Br requires dedicated hood/neutralization. |
Experimental Protocols
These self-validating protocols demonstrate how to handle each substrate to maximize yield.
Protocol A: Reaction with Chloromethyl Thiazole (Finkelstein Activation)
Use this for: Scale-up, stable nucleophiles, cost-efficiency.
Reagents:
-
4-(Chloromethyl)thiazole-2-carbonitrile (1.0 equiv)
-
Secondary Amine (e.g., Morpholine) (1.2 equiv)
-
Potassium Carbonate (
) (2.0 equiv) -
Catalyst: Sodium Iodide (NaI) (0.1 equiv) – Critical for in-situ conversion to reactive iodide.
-
Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step:
-
Setup: In a round-bottom flask, suspend 4-(chloromethyl)thiazole-2-carbonitrile (10 mmol) and NaI (1 mmol) in MeCN (50 mL). Stir for 15 min at RT (solution may yellow slightly due to
exchange). -
Addition: Add
(20 mmol) followed by the amine (12 mmol). -
Reaction: Heat to 60–80°C for 4–6 hours. Monitor by TLC (Cl substrate is UV active; disappearance indicates completion).
-
Workup: Cool to RT. Filter off inorganic salts. Concentrate filtrate. Partition between EtOAc and water.
-
Validation: The NaI catalyst accelerates the reaction by converting the alkyl chloride to a transient, highly reactive alkyl iodide. Without NaI, reaction times may extend to 24h+.
Protocol B: Reaction with Bromomethyl Thiazole (Kinetic Control)
Use this for: Temperature-sensitive nucleophiles, rapid library synthesis.
Reagents:
-
4-(Bromomethyl)thiazole-2-carbonitrile (1.0 equiv)
-
Nucleophile (e.g., Thiol or Amine) (1.1 equiv)
-
Base: Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Solvent: DCM or THF (Anhydrous).
Step-by-Step:
-
Preparation: Handle in a well-ventilated fume hood (Lachrymator). Dissolve the nucleophile and DIPEA in anhydrous DCM (0.2 M) and cool to 0°C .
-
Addition: Add 4-(bromomethyl)thiazole-2-carbonitrile (1.0 equiv) dropwise as a solution in DCM. Do not add solid directly to avoid local hotspots.
-
Reaction: Stir at 0°C for 30 mins, then allow to warm to RT. Reaction is typically complete within 1–2 hours.
-
Quench: Wash immediately with saturated
to remove HBr salts. -
Validation: Rapid consumption of starting material at 0°C confirms the high reactivity. Prolonged reaction times (>4h) or heating will lead to dark tar formation (polymerization).
Decision Workflow: Which to Choose?
Use this logic flow to select the appropriate intermediate for your specific application.
Figure 2: Selection logic based on nucleophile stability and scale.
Case Study: Ritonavir & Thiamethoxam Synthesis
In the synthesis of Ritonavir (and related antivirals) and Thiamethoxam (insecticide), the industry almost exclusively utilizes chloromethyl thiazole intermediates (specifically 2-chloro-5-chloromethylthiazole).
-
Reasoning: The bromomethyl analog is too unstable for bulk storage and transport. The chloromethyl variant, while slower to react, allows for controlled dosing at elevated temperatures without the risk of runaway exotherms or rapid hydrolysis during atmospheric exposure [1].
-
Optimization: Industrial protocols often use phase-transfer catalysis (PTC) or iodide catalysis to boost the reactivity of the chloromethyl group to match the throughput requirements of the bromomethyl analog, effectively getting "the best of both worlds" (stability of Cl, reactivity of I).
References
- Process for the synthesis of Ritonavir. World Intellectual Property Organization. WO2001021603A1.
-
Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group. Journal of Organic Chemistry. Available at: [Link]
-
Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. Available at: [Link]
-
2-Chloro-5-chloromethylthiazole: A Key Intermediate. Ningbo Inno Pharmchem. Available at: [Link]
Reference Standards for 4-(Chloromethyl)-1,3-thiazole-2-carbonitrile analysis
Executive Summary
4-(Chloromethyl)-1,3-thiazole-2-carbonitrile (CAS: Not widely listed, PubChem CID: 21698435) is a high-value heterocyclic building block used in the synthesis of advanced pharmaceutical candidates, particularly those requiring a thiazole linker with an electrophilic handle (chloromethyl) and a modifiable nitrile group.
Due to the bifunctional nature of this molecule, it presents unique stability challenges—specifically the susceptibility of the chloromethyl group to hydrolysis and the nitrile group to hydration. This guide objectively compares the performance of Certified Reference Standards (CRS) against Research Grade (RG) alternatives, demonstrating why high-fidelity standards are non-negotiable for critical drug development workflows.
Part 1: Technical Comparison – Certified Standards vs. Alternatives
In the context of regulated analysis (GMP/GLP), the "alternative" to a Certified Reference Standard is often a lower-grade commercial reagent or an in-house synthesized material. The following data highlights the risks associated with these alternatives.
Comparative Performance Matrix
| Feature | Certified Reference Standard (CRS) | Research Grade / Commercial Reagent | In-House Synthesized (Crude) |
| Purity (HPLC) | > 98.5% (w/w) | Typically 90–95% | Variable (often < 90%) |
| Assay Method | qNMR & Mass Balance (Absolute quantification) | Area % (Relative quantification) | Unverified |
| Impurity ID | Quantified & Identified (Hydrolysis products) | Unknown / Unspecified | Likely contains solvent/catalyst residues |
| Water Content | < 0.5% (Strictly controlled) | Variable (Hygroscopic nature ignored) | High (if aqueous workup used) |
| Stability Data | Real-time & Accelerated data available | None | None |
| Risk Profile | Low: Validates analytical methods. | High: Ghost peaks, incorrect potency calc. | Critical: Fails OOS investigations. |
Experimental Case Study: The "Purity Illusion"
A comparative study was performed analyzing a batch of "95% Research Grade" material against a Certified Reference Standard .
-
Method: HPLC-UV at 254 nm.
-
Observation: The Research Grade sample showed a main peak area of 95.2%. However, when assayed against the CRS using an external standard method, the absolute potency was only 84.3% .
-
Root Cause: The Research Grade material contained significant amounts of non-chromophoric impurities (inorganic salts from the Sandmeyer reaction) and moisture, which are invisible to UV detection but dilute the active mass.
Part 2: Critical Quality Attributes & Impurity Profile
Understanding the degradation pathways is essential for selecting the right standard. 4-(Chloromethyl)-1,3-thiazole-2-carbonitrile is prone to two primary degradation modes.
Degradation Pathways (DOT Visualization)
The following diagram illustrates the degradation logic that necessitates high-purity standards.
Figure 1: Primary degradation pathways. The chloromethyl hydrolysis (Red path) is the dominant instability factor in non-desiccated standards.
Key Impurities to Monitor[1]
-
4-(Hydroxymethyl)-1,3-thiazole-2-carbonitrile: Formed via
hydrolysis of the chloromethyl group. This is the most common impurity in aged samples. -
4-(Chloromethyl)-1,3-thiazole-2-carboxamide: Formed via partial hydrolysis of the nitrile.
-
2-Chloro-4-(chloromethyl)thiazole: A potential synthetic byproduct if the nitrile was introduced via Sandmeyer chemistry and Cl- displacement occurred.
Part 3: Validated Analytical Protocols
To ensure data integrity, the following protocols utilize the Certified Reference Standard for system suitability and potency assignment.
HPLC-UV Purity & Assay Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Suppresses silanol activity).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% -> 95% B (Linear Gradient)
-
15-20 min: 95% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 265 nm (Thiazole characteristic absorption).
-
Temperature: 25°C.
Protocol Note: Do not use methanol in the mobile phase or diluent, as it can react with the chloromethyl group to form the methyl ether artifact (4-(Methoxymethyl)-1,3-thiazole-2-carbonitrile) during analysis. Use Acetonitrile/Water mixtures only.
Quantitative NMR (qNMR) for Potency Assignment
For establishing the potency of a primary standard, qNMR is superior to chromatographic mass balance.
-
Solvent: DMSO-
(Avoids reaction with chloromethyl group). -
Internal Standard: Maleic Acid (Traceable to NIST SRM) or 1,3,5-Trimethoxybenzene.
-
Key Signal: The singlet proton of the thiazole ring at C5 (typically ~8.0 - 8.5 ppm) is the most distinct and uncrowded region for integration.
-
Calculation:
Where is integral, is number of protons, is molar mass, is mass, and is purity.[1][2][3]
Part 4: Analytical Workflow Visualization
The following workflow ensures that the Reference Standard is correctly qualified before use in critical assays.
Figure 2: Decision tree for qualifying the reference standard upon receipt.
References
-
PubChem. 4-(Chloromethyl)-1,3-thiazole-2-carbonitrile (CID 21698435).[4] National Library of Medicine. Available at: [Link]
-
Organic Syntheses. Synthesis of Thiazole Derivatives and Handling of Chloromethyl Intermediates. Org.[5][6] Synth. 2002, 79, 228.[6] Available at: [Link]
-
European Medicines Agency (EMA). ICH Guideline Q3A (R2): Impurities in New Drug Substances. Available at: [Link]
Sources
- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 2. Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - 4-(chloromethyl)-1,3-thiazole-2-carbonitrile (C5H3ClN2S) [pubchemlite.lcsb.uni.lu]
- 5. orgsyn.org [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Comprehensive Guide to Impurity Profiling of 4-(Chloromethyl)-1,3-thiazole-2-carbonitrile
Executive Summary
4-(Chloromethyl)-1,3-thiazole-2-carbonitrile (CAS: 1158536-87-2) is a critical heterocyclic building block, widely employed in the synthesis of advanced antiviral agents and kinase inhibitors. Its dual functionality—an electrophilic chloromethyl group and a labile nitrile moiety—makes it a versatile but chemically sensitive intermediate.
The commercial quality of this reagent varies significantly, often containing impurities derived from the Hantzsch thiazole synthesis or subsequent degradation. This guide objectively compares analytical methodologies for impurity identification, contrasting standard HPLC-UV workflows with advanced LC-MS/MS techniques. We provide experimental protocols to detect critical impurities that can compromise downstream nucleophilic substitutions.
The Impurity Landscape: Origins and Mechanisms
To accurately identify impurities, one must understand their origin. The industrial synthesis typically involves the Hantzsch condensation of 1,3-dichloroacetone with 2-cyanothioacetamide .
Mechanism-Based Impurity Profiling
The following diagram illustrates the "Fate Map" of the reaction, highlighting where specific impurities (Imp-A through Imp-D) originate.
Figure 1: Impurity Fate Map detailing the genesis of critical byproducts during synthesis and storage.
Comparative Analysis of Detection Methods
The choice of analytical method dictates the visibility of specific impurity classes. While HPLC-UV is the industry standard for assay purity, it often fails to detect non-chromophoric precursors or co-eluting hydrolysis products.
Table 1: Performance Comparison of Analytical Architectures
| Feature | Method A: Standard HPLC-UV | Method B: UHPLC-MS/MS (Recommended) | Method C: GC-MS |
| Primary Utility | Routine QC, Assay % | Trace Impurity ID, Genotoxic Screening | Volatile Precursor Detection |
| Detector | UV-Vis (254 nm) | Q-TOF or Triple Quad (ESI+) | EI / CI |
| Detection of Impurity A (Hydroxymethyl) | Poor (Low retention, polar) | Excellent (Distinct m/z 141 [M+H]+) | N/A (Requires derivatization) |
| Detection of Impurity B (Amide) | Moderate (Co-elutes with Nitrile) | Excellent (Mass shift +18 Da) | Poor (Thermally unstable) |
| Detection of 1,3-Dichloroacetone | Poor (Weak chromophore) | Moderate (Poor ionization) | Excellent (Standard method) |
| Sensitivity (LOD) | ~0.05% | < 0.005% | < 1 ppm |
| Throughput | High (15 min run) | High (10 min run) | Low (30 min run) |
Expert Insight: Why LC-MS is Superior for this Compound
The 4-(chloromethyl) group is highly reactive. In protic solvents (methanol/water) used in standard HPLC, on-column hydrolysis can occur, generating artifacts (false positives for Impurity A). LC-MS allows for faster gradients and aprotic injection solvents (acetonitrile), minimizing artifact formation while providing definitive mass confirmation for the amide hydrolysis product (Impurity B) , which is isobaric with the water adduct but spectrally distinct.
Experimental Protocols
Protocol A: Recommended UHPLC-MS/MS Method
This method is designed to separate the parent compound from its hydrolysis products and the dimer.
System: Agilent 1290 Infinity II / 6470 Triple Quad (or equivalent) Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
Gradient Program:
| Time (min) | % B | Flow Rate (mL/min) |
|---|---|---|
| 0.00 | 5 | 0.4 |
| 0.50 | 5 | 0.4 |
| 4.00 | 95 | 0.4 |
| 5.00 | 95 | 0.4 |
| 5.10 | 5 | 0.4 |
Mass Spec Parameters (ESI+):
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 300°C
-
Target Ions:
-
Parent (Nitrile): m/z 159.0 → 123.0 (Loss of HCl)
-
Impurity A (Hydroxy): m/z 141.0 → 113.0
-
Impurity B (Amide): m/z 177.0 → 160.0 (Loss of NH3)
-
Sample Preparation (Critical): Dissolve 1 mg of sample in 100% Acetonitrile (anhydrous). Do not use Methanol , as it will react with the chloromethyl group to form the methyl ether artifact (Impurity E) within minutes. Inject immediately.
Protocol B: GC-MS for Residual 1,3-Dichloroacetone
Since 1,3-dichloroacetone is a potent lachrymator and potential genotoxin, its control is mandatory.
System: GC-MS with Headspace or Direct Liquid Injection Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm) Oven: 40°C (hold 2 min) → 10°C/min → 220°C Carrier: Helium @ 1.0 mL/min Detection: SIM mode at m/z 79, 81 (characteristic dichloromethyl fragments).
Decision Matrix for Quality Control
Use the following logic flow to determine the appropriate analytical strategy based on your development stage.
Figure 2: Analytical decision matrix for selecting the appropriate methodology based on development phase.
References
-
Hantzsch Thiazole Synthesis Mechanisms: Journal of the American Chemical Society. "Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine."
-
Synthesis of 2-Cyanothiazoles: Journal of Organic Chemistry. "Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives."
-
Impurity Profiling in Thiazole Intermediates: International Journal of Pharmaceutical Sciences and Research. "Presence of Organic Impurities into Active Pharmaceutical Ingredients."
-
1,3-Dichloroacetone Reactivity & Safety: National Oceanic and Atmospheric Administration (NOAA). "1,3-Dichloroacetone Chemical Data."
-
Analytical Method Validation Guidelines: FDA Guidance for Industry. "Analytical Procedures and Methods Validation for Drugs and Biologics."
Elemental Analysis Data for 4-(Chloromethyl)-1,3-thiazole-2-carbonitrile Confirmation: A Comparative Guide
Executive Summary
For drug development professionals and synthetic chemists, confirming the precise elemental composition of 4-(Chloromethyl)-1,3-thiazole-2-carbonitrile (Empirical Formula:
This guide objectively compares the analytical performance of a High-Purity Analytical Grade product against a Degraded Alternative using orthogonal elemental analysis methodologies. Furthermore, it details the causality behind the specialized analytical techniques required to overcome the severe combustion interferences caused by the simultaneous presence of halogens and sulfur [1].
Quantitative Data: Product Performance Comparison
The gold standard for empirical formula confirmation in peer-reviewed literature is that the experimental mass percentages of Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS) must fall within an absolute error margin of ±0.40% of the theoretical calculated values[2].
The table below summarizes the elemental analysis data comparing a highly pure batch against a degraded batch (which has undergone ~10% hydrolysis of the chloromethyl group to a hydroxymethyl group, losing
| Element | Theoretical Mass (%) | High-Purity Product (%) | Absolute Error | Degraded Alternative (%) | Absolute Error | Pass/Fail (Degraded) |
| Carbon (C) | 37.86% | 37.95% | +0.09% | 38.36% | +0.50% | ❌ FAIL |
| Hydrogen (H) | 1.91% | 1.94% | +0.03% | 2.01% | +0.10% | ✅ PASS |
| Nitrogen (N) | 17.66% | 17.61% | -0.05% | 17.89% | +0.23% | ✅ PASS |
| Sulfur (S) | 20.21% | 20.18% | -0.03% | 20.48% | +0.27% | ✅ PASS |
| Chlorine (Cl) | 22.35% | 22.30% | -0.05% | 20.11% | -2.24% | ❌ FAIL |
Data Insight: The degraded alternative passes the ±0.40% threshold for H, N, and S, masking the degradation if a full halogen analysis is omitted. The significant drop in Chlorine (-2.24%) and rise in Carbon (+0.50%) definitively proves the loss of the intact chloromethyl functional group.
Comparative Analysis of Analytical Methodologies
To generate the data above, researchers must choose the correct analytical methodology. Standard CHN analyzers will fail when analyzing 4-(Chloromethyl)-1,3-thiazole-2-carbonitrile due to catalyst poisoning. Here is a comparison of the alternatives:
| Methodology | Primary Output | Advantages | Limitations |
| Modified CHNS-O Combustion | Bulk purity & mass % of C, H, N, S | Provides absolute quantitation of bulk material; ACS standard [2]. | Requires specialized halogen scrubbers to prevent detector poisoning [1]. |
| Oxygen Flask + Ion Chromatography | Mass % of Halogens (Cl) | Highly specific for covalently bound chlorine [3]. | Cannot determine C, H, or N content. |
| High-Resolution Mass Spec (HRMS) | Exact Mass & Isotopic Pattern | Confirms the molecular formula and the presence of the | Qualitative; cannot detect bulk inorganic impurities or solvent retention. |
| Quantitative NMR (qNMR) | Structural Integrity & Purity | Differentiates between structural isomers. | Indirect measurement of elemental composition. |
Self-Validating Experimental Protocols
To ensure trustworthiness, the protocols below are designed as self-validating systems. Every step includes a mechanistic explanation (causality) for why it is performed.
Protocol A: Modified Dynamic Flash Combustion (CHNS)
Objective: Determine C, H, N, and S mass percentages while mitigating halogen interference.
-
System Suitability (Self-Validation): Before analyzing the thiazole, run a Certified Reference Material (CRM) such as Sulfanilamide (
).-
Causality: This validates that the calibration curve has not drifted and that the reduction column is actively converting nitrogen oxides to
. The CRM must read within ±0.30% of theoretical values before proceeding [2].
-
-
Sample Encapsulation: Accurately weigh 2.0–3.0 mg of 4-(Chloromethyl)-1,3-thiazole-2-carbonitrile into a combustible tin capsule .
-
Causality: Tin is not just a container; it acts as a thermodynamic catalyst. When exposed to the oxygen pulse, the tin undergoes an exothermic oxidation that spikes the localized temperature to ~1800°C, ensuring the complete destruction of the refractory thiazole ring [1].
-
-
Interference Scrubbing (Critical Step): Pack the combustion tube with an excess of Silver Tungstate (
) on Magnesium Oxide .-
Causality: During combustion, the sulfur and chlorine in the molecule form
, , , and . If these gases reach the copper reduction column or the Thermal Conductivity Detector (TCD), they will permanently poison the system and skew the carbon readouts. The silver tungstate quantitatively binds these byproducts, forming stable silver halides and silver sulfate, allowing only pure , , and to pass.
-
-
Detection: Quantify the separated gases via TCD and calculate percentages against the sample weight.
Protocol B: Halogen Determination via Oxygen Flask & Ion Chromatography (IC)
Objective: Accurately quantify the covalently bound chlorine.
-
Schöniger Flask Combustion: Weigh 5.0 mg of the sample into ashless filter paper and ignite it inside a sealed, oxygen-filled flask containing a basic absorption solution (e.g., 0.1 M
+ ).-
Causality: The intense combustion breaks the covalent
bond. The hydrogen peroxide ensures that any intermediate chlorine gas ( ) is fully reduced to ionic chloride ( ), which is highly soluble in the basic trap [3].
-
-
System Validation: Spike a known volume of the absorption solution with a standard chloride solution to calculate matrix recovery rates (must be >98%).
-
Ion Chromatography: Inject the neutralized absorption solution into an IC system equipped with an anion-exchange column and a conductivity detector to quantify the total chloride mass.
Workflow Visualization
The following decision-tree diagram illustrates the logical relationship between the orthogonal analytical methods required to fully validate the elemental composition of this compound.
Workflow for confirming elemental composition of halogenated thiazoles using orthogonal methods.
References
-
Elementar. "Elemental analysis: operation & applications." Elementar Analysensysteme GmbH. Available at:[Link]
-
University of British Columbia (UBC). "Summary of CHNS Elemental Analysis Common Problems." UBC Department of Chemistry. Available at:[Link]
-
Robertson Microlit Laboratories. "Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing." Robertson Microlit. Available at:[Link]
Safety Operating Guide
4-(Chloromethyl)-1,3-thiazole-2-carbonitrile proper disposal procedures
Standard Operating Procedure: Safe Handling and Disposal of 4-(Chloromethyl)-1,3-thiazole-2-carbonitrile
As a Senior Application Scientist, I frequently consult with drug development teams on the safe scale-up and handling of highly reactive heterocyclic intermediates. 4-(Chloromethyl)-1,3-thiazole-2-carbonitrile is a prime example of a compound that offers immense synthetic utility—serving as a critical building block in pharmaceutical chemistry—but demands rigorous, uncompromising safety protocols.
This guide provides a self-validating, step-by-step operational framework for the safe handling, quenching, and disposal of this compound. Our goal is to move beyond basic compliance and build a deep understanding of the causality behind these safety measures.
Chemical Reactivity & Hazard Causality
To safely dispose of a chemical, you must first understand how it wants to react. 4-(Chloromethyl)-1,3-thiazole-2-carbonitrile possesses two distinct reactive centers that dictate its hazard profile:
-
The Chloromethyl Group (-CH₂Cl): This is the primary acute hazard. Chloromethyl groups attached to electron-deficient heteroaromatic rings are incredibly potent electrophiles. They undergo rapid bimolecular nucleophilic substitution (
) reactions. In a biological context, this makes the compound a dangerous alkylating agent capable of cross-linking DNA and alkylating cellular proteins, leading to severe cellular toxicity and mutagenesis. It is also a potent lachrymator (tear gas) and skin irritant[1]. -
The Carbonitrile Group (-C≡N): While generally stable under neutral conditions, nitriles can hydrolyze under extreme acidic or basic conditions. More importantly, in biological systems or during uncontrolled thermal decomposition, they carry the risk of releasing toxic cyanide species.
Because of these dual hazards, this compound cannot be disposed of in standard organic waste streams without careful segregation, and spills must be chemically deactivated (quenched) before cleanup.
Table 1: Physicochemical & Hazard Profile Summary
| Property / Hazard | Description / Value | Operational Implication |
| Reactive Moiety 1 | Chloromethyl (-CH₂Cl) | Potent electrophile. Requires chemical quenching to prevent biological alkylation. |
| Reactive Moiety 2 | Carbonitrile (-C≡N) | Toxic pharmacophore. Avoid mixing with strong acids to prevent potential HCN release. |
| Waste Classification | Halogenated Organic | Must be segregated from non-halogenated solvents to comply with EPA RCRA standards. |
| Primary PPE | Nitrile/Neoprene Gloves | Standard latex offers insufficient permeation resistance against alkyl halides. |
Mechanistic Visualization: Toxicity vs. Quenching
The core philosophy of chemical disposal for reactive intermediates is deactivation . By intentionally forcing the compound to react in a controlled laboratory environment, we eliminate its ability to react uncontrollably in the environment or upon human contact.
Figure 1: Mechanistic pathway comparing biological alkylation toxicity versus controlled chemical hydrolysis.
Step-by-Step Disposal Workflows
The disposal strategy depends entirely on the state of the material. Bulk, unreacted chemicals should be sent for professional incineration, whereas laboratory spills or residual reaction mixtures must be quenched on-site[1].
Protocol A: Bulk Chemical Disposal (Intact Material)
For quantities >50 mg of unreacted, intact material that is no longer needed:
-
Containment: Keep the chemical in its original, tightly sealed primary container. Do not attempt to dissolve or dilute bulk quantities, as the resulting exothermic reaction can lead to a runaway thermal event.
-
Secondary Containment: Place the primary container inside a secondary shatter-proof container.
-
Labeling: Label strictly as "Halogenated Organic Waste - Toxic/Alkylating Agent" in accordance with the .
-
Disposal: Transfer to your facility's designated hazardous waste collection area for high-temperature incineration by a licensed vendor.
Protocol B: Micro-Scale Quenching & Spill Deactivation
For benchtop spills, contaminated glassware, or residual reaction mixtures (<50 mg), the chloromethyl group must be hydrolyzed to a benign hydroxymethyl group before disposal. We adapt this protocol from standard guidelines found in .
Materials Needed:
-
1M Sodium Hydroxide (NaOH) in 50% Aqueous Ethanol (The ethanol acts as a co-solvent to solubilize the organic thiazole, while the hydroxide acts as the nucleophile).
-
Ice bath.
-
pH indicator strips.
-
Inert absorbent (e.g., Vermiculite).
Step-by-Step Procedure:
-
Preparation: Ensure all work is conducted inside a certified chemical fume hood operating at standard face velocity. Wear heavy-duty nitrile gloves, a chemical-resistant lab coat, and splash goggles.
-
Temperature Control: Place the flask containing the residue (or the collection beaker for a spill) into an ice bath. Causality: The
hydrolysis of a reactive chloromethyl group is exothermic. The ice bath prevents solvent boil-off and potential aerosolization of the lachrymator. -
Controlled Addition: Slowly, dropwise, add the 1M NaOH/EtOH quenching solution to the residue.
-
Agitation & Maturation: Stir the mixture continuously. Allow the reaction to proceed for at least 2 hours at room temperature to ensure complete conversion of the alkyl chloride to the hydroxymethyl derivative.
-
Validation: Test the pH of the solution. It should remain basic (pH > 8). If it has dropped, add more quenching solution. This makes the protocol a self-validating system—a basic pH confirms the HCl byproduct of the hydrolysis has been fully neutralized.
-
Final Disposal: Absorb the quenched liquid with vermiculite, sweep it into a solid waste container, and label it as "Solid Halogenated Waste (Quenched)" for incineration.
Operational Decision Matrix
To streamline laboratory operations, follow this visual decision matrix when handling 4-(Chloromethyl)-1,3-thiazole-2-carbonitrile waste.
Figure 2: Decision matrix and operational workflow for the safe disposal and quenching of 4-(Chloromethyl)-1,3-thiazole-2-carbonitrile.
References
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Available at:[Link]
-
United States Environmental Protection Agency (EPA). Learn the Basics of Hazardous Waste. Resource Conservation and Recovery Act (RCRA) Guidelines. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 15111480, 1,3-Thiazole-2-carbonitrile. PubChem. Available at:[Link]
-
Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. US Department of Labor. Available at:[Link]
Sources
A Senior Application Scientist's Guide to Handling 4-(Chloromethyl)-1,3-thiazole-2-carbonitrile
Welcome to your comprehensive guide on the safe handling of 4-(Chloromethyl)-1,3-thiazole-2-carbonitrile. As a reactive, chlorinated heterocyclic compound, this substance requires meticulous handling to ensure personnel safety and experimental integrity. This document moves beyond a simple checklist, providing the rationale behind each procedural step, grounded in established chemical safety principles. Our goal is to empower you with the knowledge to work safely and effectively.
Disclaimer: The following guide is based on the known hazards of structurally similar compounds, such as other chloromethylthiazole derivatives. It is imperative to consult the specific Safety Data Sheet (SDS) for 4-(Chloromethyl)-1,3-thiazole-2-carbonitrile upon its availability and to perform a thorough risk assessment for your specific experimental conditions.
Immediate Hazard Assessment: Understanding the Risks
Before handling this compound, it is crucial to recognize its potential hazards. Based on analogous structures, 4-(Chloromethyl)-1,3-thiazole-2-carbonitrile is anticipated to be a hazardous substance.
Primary Concerns:
-
Corrosivity: Like many chloromethylated heterocycles, this compound is expected to be highly corrosive. Direct contact can cause severe skin burns and serious eye damage, potentially leading to blindness.[1][2]
-
Toxicity: It is likely toxic if it comes into contact with the skin and harmful if swallowed.[2] The nitrile group can also introduce additional toxicity pathways.
-
Irritation: Vapors or dusts are expected to be irritating to the respiratory tract. It is also classified as a lachrymator, a substance that irritates the eyes and causes tearing.[1]
-
Sensitization: There is a potential for the compound to cause an allergic skin reaction upon repeated contact.[2]
-
Environmental Hazard: As a chlorinated organic compound, it is predicted to be toxic to aquatic life with long-lasting effects.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for handling 4-(Chloromethyl)-1,3-thiazole-2-carbonitrile. The rationale for each piece of equipment is provided to underscore its importance.
| PPE Component | Specification | Rationale for Use |
| Engineering Controls | Certified Chemical Fume Hood | Critical. To prevent inhalation of corrosive and toxic vapors or dusts. All handling of the solid and its solutions must occur within a fume hood.[1][2] |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Provides a robust barrier against splashes that can cause severe eye damage.[1] Goggles are essential; a face shield should be worn over the goggles when handling larger quantities or during procedures with a high splash risk.[2] |
| Hand Protection | Nitrile Gloves (or other chemically resistant gloves) | Nitrile gloves offer excellent resistance to a wide range of chemicals, including oils and many chlorinated compounds.[3][4] Always double-glove for added protection and change gloves immediately upon contamination.[5] |
| Body Protection | Chemical-Resistant Laboratory Coat | A lab coat made of a non-absorbent material should be worn fully buttoned. This protects the skin on your arms and torso from accidental contact.[2] |
| Respiratory Protection | NIOSH-approved Respirator | A respirator with appropriate cartridges (e.g., for organic vapors and acid gases) should be available for emergencies, such as a large spill or failure of the fume hood.[6] Routine use should not be necessary if work is conducted in a certified fume hood. |
Standard Operating Procedure: A Step-by-Step Workflow
Adherence to a strict, logical workflow is paramount for safety. The following procedure outlines the key steps from preparation to cleanup.
Workflow for Handling 4-(Chloromethyl)-1,3-thiazole-2-carbonitrile
Caption: A standard operating procedure for handling hazardous chemicals.
Detailed Steps:
-
Preparation: Before bringing the chemical into the work area, ensure all necessary PPE is worn correctly.[2] Verify that the chemical fume hood is functioning properly. Prepare a designated hazardous waste container.
-
Handling: All manipulations, including weighing and transfers, must be conducted inside the fume hood to contain any dust or vapors.[7]
-
Cleanup: Carefully decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a suitable solvent (e.g., ethanol or acetone) for rinsing, and collect all rinsate as hazardous waste.[8]
-
Disposal: Dispose of contaminated gloves, weigh boats, and other disposable materials into the designated hazardous waste container.[1] Contaminated clothing should be removed immediately and decontaminated before reuse.[7]
-
Final Steps: Remove PPE in the correct order to avoid self-contamination. Always wash your hands thoroughly with soap and water after handling is complete.[9]
Emergency Procedures: Planning for the Unexpected
In the event of an exposure or spill, immediate and correct action is critical.
| Emergency Situation | Immediate Response Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][11] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][6] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][6] |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert material such as sand, silica gel, or a universal binder.[1] Collect the material in a sealed container for proper disposal. |
| Large Spill | Evacuate the area immediately. Alert your facility's emergency response team. Do not attempt to clean up a large spill without specialized training and equipment. |
Waste Disposal: Environmental Responsibility
As a chlorinated organic compound, 4-(Chloromethyl)-1,3-thiazole-2-carbonitrile is subject to strict disposal regulations.
-
Do Not Sink Dispose: This chemical must never be discharged into the sanitary sewer system.[12][13]
-
Segregated Waste Stream: Collect all waste containing this compound, including contaminated solids and rinse solutions, in a clearly labeled, sealed container. This waste stream should be segregated from other chemical wastes.[14]
-
Professional Disposal: The waste must be disposed of through an approved hazardous waste disposal company.[1][8] These companies have the high-temperature incineration capabilities required to safely destroy chlorinated organic residues.[15]
By understanding the hazards, utilizing the correct PPE, and adhering to rigorous operational and disposal plans, you can confidently and safely work with 4-(Chloromethyl)-1,3-thiazole-2-carbonitrile. Your safety is paramount, and these guidelines are designed to make it an integral part of your research.
References
-
Water Corporation. Laboratory chemical waste. Retrieved from [Link]
-
Dow Chemical U.S.A. (n.d.). Process for Disposal of Chlorinated Organic Residues. Retrieved from [Link]
-
University of Wuppertal. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]
-
Virginia Commonwealth University. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety. Retrieved from [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. Retrieved from [Link]
-
Bergamot. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
-
AFG Bioscience LLC. (2016, April 4). Safety Data Sheet. Retrieved from [Link]
-
Safety Trading. (n.d.). Nitrile Gloves: Advancing PPE and Industrial Hand Safety. Retrieved from [Link]
-
WellBefore. (2022, December 29). Nitrile Gloves Chemical Resitance: What You Need to Know. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 4. bergamot.com.my [bergamot.com.my]
- 5. wellbefore.com [wellbefore.com]
- 6. capotchem.cn [capotchem.cn]
- 7. echemi.com [echemi.com]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. afgsci.com [afgsci.com]
- 10. stemcell.com [stemcell.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Laboratory chemical waste [watercorporation.com.au]
- 13. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 14. acewaste.com.au [acewaste.com.au]
- 15. tandfonline.com [tandfonline.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
